3-Chloropyrazine-2,5-dicarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
918410-50-1 |
|---|---|
Molecular Formula |
C6HClN4 |
Molecular Weight |
164.55 g/mol |
IUPAC Name |
3-chloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6HClN4/c7-6-5(2-9)10-3-4(1-8)11-6/h3H |
InChI Key |
ALLUGGDOETVHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Guide: 3-Chloropyrazine-2,5-dicarbonitrile
The following technical guide details the synthesis pathway for 3-Chloropyrazine-2,5-dicarbonitrile , a critical heterocyclic intermediate used in the development of antimycobacterial agents, antiviral drugs (such as Favipiravir analogues), and complex agrochemicals.
CAS Number: 918410-50-1 (Generic/Related) / 55557-52-3 (Mono-nitrile analog for reference)
Target Audience: Medicinal Chemists, Process Development Scientists
Primary Application: Precursor for nucleophilic aromatic substitution (
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-Chloropyrazine-2,5-dicarbonitrile is chemically non-trivial due to the electron-deficient nature of the pyrazine ring, which is further deactivated by two strong electron-withdrawing nitrile groups. This deactivation makes electrophilic aromatic substitution (EAS) impossible; therefore, the introduction of the chlorine atom must occur via nucleophilic displacement of a leaving group (such as a hydroxyl/oxo group) or radical/oxidative chlorination .
Retrosynthetic Pathways
The three primary strategies for accessing the target scaffold are:
-
Pathway A (Deoxychlorination): Conversion of 3-Hydroxypyrazine-2,5-dicarbonitrile (or its tautomer 3-oxo-3,4-dihydropyrazine-2,5-dicarbonitrile) using phosphoryl chloride (
). This is the most reliable method for high-purity synthesis. -
Pathway B (Sandmeyer Reaction): Diazotization of 3-Aminopyrazine-2,5-dicarbonitrile followed by chlorination (Sandmeyer-type) using alkyl nitrites and metal chlorides.
-
Pathway C (Direct Chlorination): Radical or oxidative chlorination of Pyrazine-2,5-dicarbonitrile (less common due to selectivity issues).
This guide focuses on Pathway A and Pathway B as they offer the highest regioselectivity and yield.
Pathway Visualization
Figure 1: Strategic disconnects for the synthesis of 3-Chloropyrazine-2,5-dicarbonitrile. Pathway A (Blue) is preferred for scale; Pathway B (Red) is common in medicinal chemistry exploration.
Detailed Experimental Protocols
Method A: Deoxychlorination (Preferred for Scale)
This method utilizes the high reactivity of the lactam-lactim tautomerism in hydroxypyrazines. The electron-withdrawing nitrile groups at positions 2 and 5 actually facilitate this reaction by making the C-3 carbon more electrophilic, enhancing the attack by the chloride ion generated in situ.
Reagents:
-
Substrate: 3-Hydroxypyrazine-2,5-dicarbonitrile (1.0 eq)
-
Chlorinating Agent: Phosphoryl chloride (
) (5.0 - 10.0 eq) -
Base/Catalyst: Pyridine or
-Diisopropylethylamine (DIEA) (1.0 - 2.0 eq) -
Solvent: Neat (in
) or Chlorobenzene (for higher temp stability)
Step-by-Step Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar balloon). Ensure the system is moisture-free to prevent hydrolysis of
. -
Addition: Charge the flask with 3-Hydroxypyrazine-2,5-dicarbonitrile.
-
Activation: Add
carefully. The reaction is initially endothermic. -
Catalysis: Add the base (Pyridine) dropwise at 0°C. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (eluent: DCM/MeOH 95:5). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot (Target).
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice with vigorous stirring. Do not add water to the mixture.
-
Maintain temperature <20°C to prevent hydrolysis of the nitrile groups to amides.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash combined organics with saturated
(to remove phosphoric acid byproducts) and Brine. Dry over .[1][2] -
Isolation: Concentrate in vacuo. The residue is typically a beige to light brown solid. Recrystallize from minimal Ethanol/Hexane if necessary.
Mechanism:
The base deprotonates the hydroxyl group (or tautomeric NH), allowing the oxygen to attack
Method B: Modified Sandmeyer Reaction
This route is useful if the 3-amino precursor is readily available (e.g., from DAMN chemistry). Standard aqueous Sandmeyer conditions (NaNO2/HCl) can sometimes lead to hydrolysis of the nitrile groups. Anhydrous conditions using alkyl nitrites are superior.
Reagents:
-
Substrate: 3-Aminopyrazine-2,5-dicarbonitrile (1.0 eq)
-
Nitrosating Agent:
-Butyl Nitrite ( -BuONO) or Isoamyl Nitrite (1.5 eq) -
Chlorine Source: Copper(II) Chloride (
) (1.2 eq) -
Solvent: Anhydrous Acetonitrile (
)
Protocol:
-
Dissolution: Suspend
and -BuONO in dry MeCN at room temperature. -
Addition: Add 3-Aminopyrazine-2,5-dicarbonitrile portion-wise.
-
Reaction: Heat the mixture to 60–65°C . Nitrogen gas evolution (
) will be observed. -
Monitoring: Stir for 2–3 hours until gas evolution ceases.
-
Workup: Pour into 20% aqueous HCl (cold) to quench copper species. Extract with Ethyl Acetate.[1][2]
-
Purification: Silica gel column chromatography is often required to remove diazo-coupling byproducts.
Comparison of Methods
| Feature | Method A ( | Method B (Sandmeyer) |
| Precursor Availability | Moderate (Hydroxy form) | High (Amino form) |
| Yield | High (70-85%) | Moderate (40-60%) |
| Purity Profile | Clean (Main impurity is hydrolyzed amide) | Complex (Diazo tars, phenols) |
| Scalability | Excellent (Industrial Standard) | Limited (Exothermic/Gas evolution) |
| Atom Economy | Lower (Phosphorus waste) | Moderate |
Analytical Characterization
To validate the synthesis of 3-Chloropyrazine-2,5-dicarbonitrile , compare your isolate against these expected spectral data points:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 44–46 °C (Lit. for mono-nitrile is similar; di-nitrile may be higher, ~120-130°C range depending on purity).
-
IR (
):-
(Nitrile): ~2240–2250
(Strong, sharp). -
(Pyrazine Ring): ~1520–1550
. -
Absence of broad OH/NH bands (confirming full conversion).
-
(Nitrile): ~2240–2250
-
NMR (
or ):-
Single singlet peak corresponding to the proton at C-6.
-
Shift:
~9.0 – 9.4 ppm (Deshielded due to ortho-nitrile and meta-chlorine).
-
-
MS (ESI/GC-MS):
-
Molecular Ion
: Consistent with . -
Isotope Pattern: Distinct Chlorine signature (
and in 3:1 ratio).
-
Critical Safety & Process Notes
-
HCN Hazard: While the nitrile groups are generally stable, acidic hydrolysis at high temperatures can theoretically release Hydrogen Cyanide. Work in a well-ventilated hood and keep the pH of aqueous waste basic (
) initially. -
POCl3 Handling:
reacts violently with water. Quenching must be done by adding the reaction mass to ice, never water to the reaction mass. -
Self-Reactivity: The product is a highly reactive electrophile. Avoid storage in nucleophilic solvents (alcohols, amines) as it will slowly degrade. Store under inert atmosphere at 2–8°C.
References
-
Zitko, J., et al. "Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles." Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1598-1601.
-
Palek, L., et al. "Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles." Molecules, 2006 (ECSOC-10).
- Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.
-
ChemicalBook. "3-Chloropyrazine-2-carbonitrile Product Description & Synthesis."
-
BenchChem. "Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles."
Sources
3-Chloropyrazine-2,5-dicarbonitrile: A Pivotal Scaffold in Antimycobacterial Drug Discovery
Executive Summary
The global persistence of Mycobacterium tuberculosis (TB) and the rise of multi-drug-resistant strains have necessitated the continuous evolution of first-line therapeutics like pyrazinamide (PZA). At the forefront of this developmental pipeline is 3-chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1), a highly reactive, electron-deficient heteroaromatic building block[1]. For drug development professionals and synthetic chemists, this compound serves as a critical intermediate for generating novel N-substituted 3-aminopyrazine-2,5-dicarbonitriles. By exploiting the unique structural dynamics of the pyrazine ring, researchers can systematically tune the lipophilicity and steric profile of these derivatives to bypass mycobacterial resistance mechanisms.
This technical guide explores the chemical properties, mechanistic reactivity, and validated synthetic protocols associated with 3-chloropyrazine-2,5-dicarbonitrile, providing a comprehensive framework for its application in modern drug discovery.
Chemical Properties & Structural Dynamics
The pyrazine ring is inherently a 6π-electron-deficient system. The inductive effects of the two nitrogen atoms within the ring withdraw electron density, inducing a partially positive charge on the adjacent carbon atoms. In 3-chloropyrazine-2,5-dicarbonitrile, this electron deficiency is severely amplified by the addition of two strongly electron-withdrawing cyano (-C≡N) groups at positions 2 and 5.
This structural configuration renders the chlorine atom at position 3 exceptionally labile. The resulting electrophilicity makes the C3 position highly susceptible to nucleophilic attack by various non-aromatic amines (alkylamines, cycloalkylamines) and anilines, facilitating rapid derivatization[2].
Table 1: Physicochemical Properties of 3-Chloropyrazine-2,5-dicarbonitrile
| Property | Value / Description |
| Chemical Name | 3-Chloropyrazine-2,5-dicarbonitrile |
| CAS Number | 918410-50-1 |
| Molecular Formula | C₆HClN₄ |
| Molecular Weight | 164.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMF, DMSO) |
| Reactivity Profile | Highly reactive electrophile; moisture-sensitive |
| Storage Conditions | Inert atmosphere (Nitrogen/Argon) at 2-8°C |
Mechanistic Insights: The SNAr Pathway
The functionalization of 3-chloropyrazine-2,5-dicarbonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The causality behind the high yield and rapid kinetics of this reaction lies in the stabilization of the transition state.
When a primary amine (R-NH₂) attacks the C3 carbon, a negatively charged Meisenheimer complex is formed. This intermediate is exceptionally stable because the negative charge is delocalized not only onto the electronegative ring nitrogens but also extended into the π-system of the adjacent cyano groups. Subsequent elimination of the chloride ion (-Cl⁻) restores aromaticity, yielding the N-substituted 3-aminopyrazine-2,5-dicarbonitrile[3].
Reaction pathway of Nucleophilic Aromatic Substitution (SNAr) on the pyrazine scaffold.
Experimental Protocol: Synthesis of N-Substituted Derivatives
To ensure high reproducibility, the following step-by-step methodology represents a self-validating system for synthesizing pyrazinamide analogues from 3-chloropyrazine-2,5-dicarbonitrile.
Causality in Reagent Selection:
-
Solvent: Anhydrous acetonitrile is chosen as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding interference, which would otherwise dampen nucleophilicity.
-
Base: Triethylamine (Et₃N) acts as an acid scavenger. By neutralizing the generated HCl, it prevents the protonation of the incoming amine nucleophile, ensuring the reaction drives to completion.
Step-by-Step Methodology
-
Initiation: Dissolve 1.0 equivalent of 3-chloropyrazine-2,5-dicarbonitrile in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask. Purge the system with inert gas (Argon/N₂) to prevent unwanted hydrolysis of the sensitive cyano groups.
-
Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.5 equivalents of Et₃N, followed by the dropwise addition of 1.2 equivalents of the desired primary amine (e.g., hexylamine or benzylamine). The controlled temperature mitigates the exothermic nature of the substitution, preventing di-substitution or ring-opening degradation.
-
Propagation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system. Validation checkpoint: 3-chloropyrazine-2,5-dicarbonitrile is highly non-polar. The complete disappearance of the high-Rf starting material spot and the emergence of a lower-Rf product spot confirms total conversion.
-
Quenching & Workup: Once complete, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The basic wash neutralizes any residual acid and actively removes water-soluble Et₃N·HCl salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify the crude product via silica gel flash chromatography to isolate the pure N-substituted 3-aminopyrazine-2,5-dicarbonitrile.
Step-by-step experimental workflow for synthesis and characterization of pyrazine derivatives.
Pharmacological Applications: Antimycobacterial Activity & SAR
The primary application of 3-chloropyrazine-2,5-dicarbonitrile is the generation of libraries for Structure-Activity Relationship (SAR) studies against mycobacterial strains. The biological efficacy of pyrazinamide derivatives is heavily dependent on their lipophilicity, as the drug must successfully penetrate the highly hydrophobic, mycolic acid-rich cell wall of Mycobacterium tuberculosis[4].
Lipophilicity (expressed as the logarithm of the capacity factor, log K) is experimentally determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) under isocratic conditions with methanol as an organic modifier[3].
SAR studies reveal that substituting the C3 chlorine with alkylamines significantly enhances antimycobacterial activity. For instance,, while hexylamino derivatives show specific efficacy against M. kansasii, a strain naturally unsusceptible to standard pyrazinamide[2].
Table 2: Comparative SAR Data for Synthesized Derivatives
| Amine Substituent at C3 | Target Pathogen | MIC Value | Lipophilicity Trend (log K) |
| Heptylamino | M. tuberculosis H37Rv | 51 µmol/L | High |
| Hexylamino | M. kansasii | 218 µmol/L | Moderate-High |
| Benzylamino | M. tuberculosis H37Rv | 12.5 - 25 µg/mL | High |
| Unsubstituted (PZA Standard) | M. tuberculosis H37Rv | > 50 µg/mL | Low |
Note: Data generalized from in vitro whole-cell antimycobacterial screening assays[5][6].
References
-
Zitko, J., Jampilek, J., Dobrovolny, L., Svobodova, M., Kunes, J., & Dolezal, M. (2012). "Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Jampilek, J., Palek, L., & Dolezal, M. (2006). "Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles." The 10th International Electronic Conference on Synthetic Organic Chemistry (MDPI).[Link]
-
Dolezal, M., Jampilek, J., Bielesz, S., & Kunes, J. (2007). "Substituted pyrazine-2,5-dicarboxamides: Synthesis, Hydrophobicity Parameters, and Antimycobacterial Evaluation." The 11th International Electronic Conference on Synthetic Organic Chemistry (MDPI).[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lookchem.com [lookchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 3-Chloropyrazine-2,5-dicarbonitrile
[1][2]
Executive Summary
3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1 ) is a critical heterocyclic intermediate in the synthesis of pyrazine-based antiviral and antimycobacterial agents.[2] Structurally, it serves as an electrophilic scaffold for nucleophilic aromatic substitution (
This guide provides an in-depth analysis of its spectroscopic signature, synthesizing experimental data from analogous pyrazine carbonitriles and theoretical principles to establish a robust characterization profile.[1]
Compound Identity
| Property | Detail |
| IUPAC Name | 3-Chloropyrazine-2,5-dicarbonitrile |
| CAS Number | 918410-50-1 |
| Molecular Formula | |
| Exact Mass | 163.99 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in water |
Structural Analysis & Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific impurities (e.g., hydrolysis products).[1][3]
Synthesis Pathway
The compound is typically synthesized via the chlorination of pyrazine-2,5-dicarbonitrile or the dehydration/chlorination of 3-hydroxy-pyrazine-2,5-dicarbonitrile .[1][2]
Figure 1: Synthetic logic flow for the generation of the target chloropyrazine scaffold.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 3-chloropyrazine-2,5-dicarbonitrile is distinct due to its high degree of substitution.[2] Unlike the mono-nitrile analogs, this molecule possesses only one aromatic proton.[1]
H NMR (Proton)
-
Signal Count: 1 Signal (Singlet).
-
Chemical Shift (
): 9.30 – 9.45 ppm (Predicted/Observed in analogous systems).[3] -
Multiplicity: Singlet (
). -
Rationale: The sole proton is located at position C-6.[2] It is flanked by a nitrile group at C-5 and the pyrazine nitrogen.[2] Both are electron-withdrawing, causing significant deshielding relative to unsubstituted pyrazine (
8.6).[1][3]
| Position | Proton | Shift ( | Multiplicity | Coupling ( |
| C-6 | H-6 | 9.35 (est.)[2] | Singlet | - |
| Impurity | H-5/H-6 | 8.8 - 8.9 | Doublet | From mono-nitrile precursors |
C NMR (Carbon)
The spectrum will display 6 distinct carbon environments .
-
Nitrile Carbons (
): Two signals in the 114–116 ppm range.[3] -
Aromatic Carbons:
B. Infrared (IR) Spectroscopy
IR is the primary rapid-validation tool for this scaffold, specifically for confirming the presence of the nitrile groups and the chloro-substituent.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| C | 2235 – 2245 | Medium/Strong | Sharp peak; diagnostic for dicarbonitrile.[2] |
| Aromatic C=C/C=N | 1520 – 1580 | Variable | Pyrazine ring skeletal vibrations. |
| C-H Stretch | 3050 – 3100 | Weak | Aromatic proton (single H).[3] |
| C-Cl Stretch | 850 – 950 | Medium | Fingerprint region confirmation. |
C. Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen substitution pattern.[3]
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion (
): 164 m/z.[3] -
Isotope Pattern: The presence of a single Chlorine atom (
and ) creates a characteristic 3:1 ratio between the (164) and (166) peaks.[3]
Figure 2: Mass spectrometry fragmentation logic and isotopic distribution.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution proton and carbon spectra without hydrolysis artifacts.
-
Solvent Selection: Use DMSO-
(dried over molecular sieves). may be used but solubility can be limited.[3] -
Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent.
-
Acquisition:
Protocol B: HPLC-MS Purity Check
Objective: Quantify purity and confirm mass.
References
-
Synthesis & Derivatives: Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Anti-infectives. Sciforum.[3][4] Available at: [Link]
-
Analogous Characterization: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.[3] Available at: [Link]
-
Compound Database: PubChem CID 22662845 (Related 3,6-dichloro isomer).[1][3] Available at: [Link][3]
An In-Depth Technical Guide to the Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile from Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the primary synthetic pathway for 3-Chloropyrazine-2,5-dicarbonitrile, a key heterocyclic intermediate. Its value lies in its role as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of anti-infectives. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the described protocols with authoritative references, and present data in a clear, accessible format.
The most efficient and commonly cited route to 3-Chloropyrazine-2,5-dicarbonitrile is a two-step process commencing from the readily available starting material, diaminomaleonitrile (DAMN). This pathway involves an initial condensation to form the pyrazine core, followed by a direct chlorination.
Figure 1: High-level overview of the two-step synthesis.
Part 1: Synthesis of Pyrazine-2,5-dicarbonitrile (Intermediate)
The foundational step in this synthesis is the construction of the pyrazine ring. This is achieved through a classic condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.
Expertise & Rationale: Diaminomaleonitrile (DAMN) serves as an ideal and cost-effective 1,2-diamine precursor. Its two amino groups are perfectly positioned to react with the two carbonyl groups of glyoxal, an elementary 1,2-dicarbonyl. This reaction proceeds through the formation of a dihydropyrazine intermediate which, under the reaction conditions, readily oxidizes to the aromatic pyrazine ring system. This method is frequently cited as a "well-known" route in literature that utilizes the resulting chlorinated product for further derivatization[1].
Figure 2: Reaction pathway for pyrazine ring formation.
Detailed Experimental Protocol: Condensation
This protocol is based on established principles of pyrazine synthesis from 1,2-diamines and 1,2-dicarbonyls[2][3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration, wash with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent system to yield pyrazine-2,5-dicarbonitrile as a solid.
| Compound | Molecular Formula | Molecular Weight | Physical Appearance |
| Pyrazine-2,5-dicarbonitrile | C₆H₂N₄ | 130.11 g/mol | Solid |
Part 2: Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile (Final Product)
With the pyrazine core constructed, the next critical step is the regioselective introduction of a chlorine atom onto the ring. This is accomplished via an electrophilic substitution on the electron-rich pyrazine ring, which behaves as a nucleophile towards a potent chlorinating agent.
Expertise & Rationale: The direct chlorination of N-heterocycles that can tautomerize to a hydroxyl form (or are otherwise electron-rich) is effectively achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃)[4]. POCl₃ can act as both a solvent and a reagent. The addition of PCl₅ ensures a highly reactive chlorinating environment, capable of converting any potential N-oxide or tautomeric pyrazinone species to the desired chloropyrazine[4][5]. This robust combination is a standard and powerful method for such transformations[4].
Figure 3: Chlorination of the pyrazine dicarbonitrile intermediate.
Detailed Experimental Protocol: Chlorination
This protocol is adapted from general procedures for the chlorination of N-heterocycles using PCl₅/POCl₃ and is consistent with the methodology implied in the synthesis of this molecule's derivatives[1][6][7].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place pyrazine-2,5-dicarbonitrile (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 volumes) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, ~1.5-2.0 eq). Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and PCl₅. The crude product will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford pure 3-Chloropyrazine-2,5-dicarbonitrile.
| Compound | Molecular Formula | Molecular Weight | Physical Appearance |
| 3-Chloropyrazine-2,5-dicarbonitrile | C₆HClN₄ | 164.56 g/mol | Solid |
Alternative Synthetic Considerations
While the DAMN-based route is primary, other strategies exist for constructing substituted pyrazines. For instance, one could envision a route starting with a pre-functionalized pyrazine, such as 2,5-dichloropyrazine[8][9]. The nitrile groups could then be introduced via a nucleophilic substitution or a palladium-catalyzed cyanation reaction. However, these routes often involve more steps and can present challenges in regioselectivity, making the convergent synthesis from DAMN a more efficient and direct approach for this specific target molecule.
Conclusion
The synthesis of 3-Chloropyrazine-2,5-dicarbonitrile is most effectively achieved through a two-step sequence beginning with the condensation of diaminomaleonitrile and glyoxal to form the pyrazine-2,5-dicarbonitrile core. Subsequent chlorination using a potent reagent system like phosphorus pentachloride in phosphorus oxychloride provides the final product. This pathway utilizes readily available starting materials and employs robust, well-established chemical transformations, making it a reliable method for producing this valuable intermediate for applications in medicinal chemistry and drug development.
References
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 241. Available at: [Link]
-
Zitko, J., et al. (2005). SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. ECSOC-9. Available at: [Link]
-
PubChem (2023). 3-Chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available at: [Link]
-
Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
Ali, H., et al. (2012). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8272. Available at: [Link]
-
Molecules (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
Zitko, J., et al. (2012). Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601. Available at: [Link]
-
Üngören, Ş. H., et al. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Available at: [Link]
-
Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available at: [Link]
-
Ong, P. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry, 33(1), 59-75. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction.... Available at: [Link]
-
ResearchGate (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available at: [Link]
-
Organic Chemistry Portal (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]
- Google Patents (1945). US2391745A - Chlorination of pyrazine.
-
Doležal, M., et al. (2008). Synthesis, antimycobacterial and antifungal evaluation of 3-arylaminopyrazine-2,5-dicarbonitriles. Archiv der Pharmazie, 341(1), 61-5. Available at: [Link]
-
Indian Chemical Society (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]
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- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. guidechem.com [guidechem.com]
Technical Guide: Medicinal Chemistry Applications of 3-Chloropyrazine-2,5-dicarbonitrile
Topic: Potential applications of 3-Chloropyrazine-2,5-dicarbonitrile in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Strategic Value of the Scaffold
3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the synergistic electronic activation provided by the two cyano groups positioned at the 2- and 5-positions. These electron-withdrawing groups render the chlorine atom at position 3 exceptionally labile to nucleophilic aromatic substitution (
For drug development professionals, this molecule serves as a versatile linchpin. It allows for the rapid generation of 3-amino-pyrazine-2,5-dicarbonitrile libraries—a class of compounds demonstrating significant potency against Mycobacterium tuberculosis (Mtb) and various fungal pathogens. Furthermore, its structural homology to the precursors of Favipiravir (T-705) suggests underexplored potential in antiviral polymerase inhibitor design.
Chemical Reactivity Profile: The Mechanistic "Engine"
To effectively utilize this intermediate, one must understand the electronic landscape of the pyrazine ring.
Electronic Activation
The pyrazine ring is inherently electron-deficient (π-deficient). The addition of nitrile groups at positions 2 and 5 creates a "push-pull" system where the ring nitrogen atoms and the external nitriles collectively pull electron density away from the C-3 carbon.
-
Result: The C-Cl bond is highly polarized.
-
Reactivity: The C-3 position becomes a "hard" electrophile, reacting readily with primary and secondary amines, thiols, and alkoxides under mild conditions.
-
Selectivity: Unlike 3,6-dichloropyrazine-2-carbonitrile (where regioselectivity can be an issue), 3-chloropyrazine-2,5-dicarbonitrile offers a single, highly activated site for substitution, simplifying purification.
Visualization of Reactivity Pathway
The following diagram illustrates the synthesis of the core scaffold and its subsequent diversification into bioactive libraries.
Figure 1: Synthetic workflow transforming the hydroxy-amide precursor into bioactive anti-infective libraries via the activated chloro-nitrile core.
Core Application 1: Antitubercular Drug Discovery
The resurgence of Multi-Drug Resistant Tuberculosis (MDR-TB) has renewed interest in pyrazinamide (PZA) analogs. PZA requires bioactivation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid. However, PncA mutations are a primary resistance mechanism.
The 3-Chloropyrazine-2,5-dicarbonitrile Advantage: Derivatives synthesized from this scaffold retain the pyrazine core but introduce lipophilic side chains and nitrile "warheads" that may bypass the classical PncA activation pathway or enhance passive diffusion through the mycobacterial cell wall.
Structure-Activity Relationship (SAR) Data
Research by Palek, Doležal, et al. (Charles University) has demonstrated that N-alkyl substitutions yield the highest potency against M. tuberculosis H37Rv.
| Derivative (R-NH-) | MIC (µmol/L) vs. M. tbc H37Rv | Lipophilicity (log P) | Toxicity (HepG2) |
| Hexylamino | ~60 | 2.8 | Low |
| Heptylamino | 51 | 3.2 | Low |
| Octylamino | 124 | 3.6 | Moderate |
| Benzylamino | >200 | 1.9 | Low |
| Pyrazinamide (Ref) | 50-100 | -0.7 | Low |
Table 1: Comparative antimycobacterial activity of alkylamino derivatives synthesized from 3-chloropyrazine-2,5-dicarbonitrile.
Key Insight: There is a distinct lipophilic "sweet spot" (log P ≈ 3.0) where the alkyl chain length (C6-C7) maximizes penetration into the waxy mycobacterial cell wall without causing excessive host cytotoxicity.
Experimental Protocol: Synthesis of 3-(Heptylamino)pyrazine-2,5-dicarbonitrile
Objective: To synthesize the lead antitubercular candidate via
Materials:
-
Heptylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Toluene or THF
Procedure:
-
Preparation: Dissolve 3-Chloropyrazine-2,5-dicarbonitrile (164 mg, 1 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add TEA (0.17 mL, 1.2 mmol) followed by the dropwise addition of heptylamine (0.16 mL, 1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress by TLC (Mobile phase: Dichloromethane/Methanol 95:5). The starting material spot (Rf ~0.8) should disappear.[3]
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash successively with water (2 x 10 mL) and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid.
Validation:
-
IR: Look for sharp nitrile stretches (
) around 2230-2240 . -
1H NMR: Confirm the disappearance of the C-3 proton signal (if using a mono-substituted precursor comparison) and the appearance of alkyl multiplets.
Core Application 2: Antifungal Agents
Beyond TB, this scaffold has shown utility in designing antifungal agents, particularly against Trichophyton mentagrophytes and Candida species.
Mechanistic Logic
Unlike the alkyl-chain requirement for TB, antifungal activity in this series is driven by aryl substitutions . The electronic nature of the aniline substituent modulates the acidity of the NH group and the overall polarity of the molecule.
-
Best Performers: Anilines with electron-withdrawing groups (e.g.,
, ) at the meta or para positions. -
Hypothesis: These substituents may enhance the stability of the molecule against fungal metabolic degradation or improve binding to fungal enzymes (potentially squalene epoxidase or CYP51, though the exact target remains under investigation).
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map for antifungal efficacy. Electron-withdrawing and lipophilic aryl substituents correlate with higher potency.
Future Directions: Viral Polymerase Inhibition
While the primary literature focuses on bacterial/fungal applications, the structural similarity of 3-chloropyrazine-2,5-dicarbonitrile to the intermediates of Favipiravir (T-705) cannot be ignored.
-
Favipiravir Intermediate: 3,6-dichloropyrazine-2-carbonitrile.
-
Target Scaffold: 3-chloropyrazine-2,5-dicarbonitrile.[1][2][4][5][6][7][8][9][10][11]
Hypothesis for Drug Design: The presence of the second nitrile group at position 5 offers a handle for converting the molecule into pyrazine-2,5-dicarboxamide derivatives. Viral RNA-dependent RNA polymerases (RdRp) often mimic nucleosides. The 2,5-dicarboxamide motif mimics the hydrogen-bonding face of purine bases more extensively than the mono-carboxamide, potentially offering higher affinity or overcoming resistance mechanisms seen with T-705.
References
-
Palek, L., et al. (2006).[10] Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles. Molecules, 11(4), 242-256.[10][11]
-
Zitko, J., et al. (2012).[3] Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601.[4]
-
Servusova, B., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Antimicrobial Agents, Chapter 10.
-
Doležal, M., et al. (2007).[8] Substituted pyrazine-2,5-dicarboxamides: Synthesis, Hydrophobicity Parameters, and Antimycobacterial Evaluation. Molecules, 12(12), 2656-2671.
Sources
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Chloropyrazine-2,5-dicarbonitrile as a building block for heterocyclic compounds
The following technical guide details the utility, reactivity, and experimental handling of 3-Chloropyrazine-2,5-dicarbonitrile . This guide is structured to serve as a practical handbook for medicinal chemists and synthetic biologists focusing on heterocyclic scaffold construction.
Document Control:
-
Subject: 3-Chloropyrazine-2,5-dicarbonitrile (CAS: 55557-52-3 / Derivatives)[1]
-
Classification: Heterocyclic Building Block / Electrophilic Scaffold
-
Primary Application: Synthesis of Pteridines, Pyrazinopyrimidines, and Anti-infective Agents
Executive Summary
3-Chloropyrazine-2,5-dicarbonitrile represents a specialized class of "push-pull" heterocyclic building blocks. Unlike its symmetric counterparts (e.g., 2,3-dicarbonitrile), the 2,5-substitution pattern creates a unique electronic asymmetry. The presence of two electron-withdrawing nitrile groups at the para positions relative to each other, combined with the electron-deficient pyrazine ring, renders the chlorine atom at position C3 exceptionally electrophilic.
This molecule serves as a linchpin for Nucleophilic Aromatic Substitution (
Structural Analysis & Reactivity Profile
To effectively utilize this building block, one must understand the electronic forces at play. The pyrazine core is already
The "Warhead" Mechanism
The C3-Chlorine is the primary "warhead." The reaction trajectory is almost exclusively
-
Activation: The C2-nitrile (ortho) and C5-nitrile (meta) inductively withdraw electron density.
-
Regioselectivity: Nucleophiles attack C3 to displace Chlorine. The C6 position is significantly less reactive due to the lack of a good leaving group, though it remains acidic enough for lithiation in extreme conditions.
-
Cyclization Potential: Once a nucleophile (specifically a primary amine) is installed at C3, it forms an ortho-amino-nitrile motif with the C2-CN group. This is the "Pteridine forming" motif.
Reactivity Visualization
The following diagram maps the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent reactivity map showing the transformation of the chloro-nitrile core into amino-intermediates and fused heterocycles.
Synthesis of the Building Block
While often commercially sourced, in-house preparation ensures purity, particularly regarding the exclusion of the 3,6-dichloro analog. The synthesis typically proceeds via the Sandmeyer reaction from the corresponding amine.[2]
Synthetic Pathway[2][3][4][5]
-
Precursor: 3-Aminopyrazine-2,5-dicarbonitrile.
-
Diazotization: Reaction with sodium nitrite (
) or tert-butyl nitrite in acid. -
Chlorination: Displacement of the diazonium salt using Copper(I) Chloride (
) or in-situ generation in concentrated HCl.
Note: The precursor 3-aminopyrazine-2,5-dicarbonitrile is often derived from the condensation of Diaminomaleodinitrile (DAMN) derivatives, a foundational reaction in pyrazine chemistry.
Experimental Workflows
Protocol A: Nucleophilic Aromatic Substitution ( )
This protocol describes the substitution of the C3-Chlorine with an aryl or alkyl amine. This is the critical step for generating anti-infective candidates or pteridine precursors.
Objective: Synthesis of 3-(Arylamino)pyrazine-2,5-dicarbonitrile.
Reagents:
-
Substrate: 3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv)
-
Nucleophile: Aniline derivative or Alkyl amine (1.0 - 1.1 equiv)
-
Base: Triethylamine (
) or DIPEA (2.0 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 3-Chloropyrazine-2,5-dicarbonitrile in anhydrous Toluene. Ensure complete solubilization; mild warming (30°C) may be required.
-
Addition: Add the amine nucleophile dropwise. Follow immediately with the dropwise addition of the base (
).-
Observation: The reaction is often exothermic. A color change (yellow to orange/red) frequently indicates the formation of the charge-transfer complex or substitution product.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C for Toluene) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting material (
) should disappear. -
Work-up:
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
Data Validation (Typical NMR Signals):
-
Proton: The pyrazine ring proton (H6) typically appears as a singlet between
8.8 – 9.3 ppm. -
Carbon: The nitrile carbons appear
115 ppm.[4]
Protocol B: Cyclization to Pteridine Derivatives
Once the amine is installed (Protocol A), the ortho-amino-nitrile motif (C3-NHR / C2-CN) can be cyclized.
Workflow Diagram:
Figure 2: Step-wise cyclization mechanism converting the pyrazine intermediate into a fused pteridine scaffold.
Quantitative Data Summary
The following table summarizes the reactivity trends of 3-Chloropyrazine-2,5-dicarbonitrile compared to similar scaffolds.
| Scaffold | C3-Electrophilicity | Primary Utility | |
| 3-Chloropyrazine-2,5-dicarbonitrile | Very High | 75 - 90% | Asymmetric Pteridines, Anti-infectives |
| 3-Chloropyrazine-2-carbonitrile | High | 60 - 80% | General Pyrazines |
| 3,6-Dichloropyrazine-2,5-dicarbonitrile | High (Dual sites) | 50 - 70% (Mono) | Symmetric polymers, Cross-linking |
| 2-Chloropyrazine | Low | < 40% | Simple derivatives |
Safety & Handling (Critical)
-
Sensitizer: Pyrazine-dicarbonitriles are potent skin sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile).
-
Cyanide Release: Under strongly basic aqueous conditions or thermal decomposition, these compounds can release cyanide species. Waste must be treated with bleach (hypochlorite) before disposal.
References
-
Dolezal, M., et al. (2005). Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Anti-infectives. Sciforum / MDPI. (Describes the synthesis of the 3-chloro intermediate and subsequent arylamino substitution).
-
BenchChem. (2025).[2][3] 3-Chloropyrazine-2-carbonitrile and Derivatives: Physicochemical Properties and Synthesis. (General reference for pyrazine nitrile handling and properties).
-
PubChem.3-Chloropyrazine-2-carbonitrile Compound Summary. National Library of Medicine.
-
Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions. (Mechanistic parallels in nitro/chloro pyrazine systems).
Sources
- 1. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
CAS number 55557-52-3 properties and uses
Part 1: Executive Summary
3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3) is a critical heterocyclic scaffold serving as the primary "C5" building block in the synthesis of fused pyrazine-based kinase inhibitors. Its most commercially significant application is as the starting material for Acalabrutinib (ACP-196) , a second-generation Bruton’s Tyrosine Kinase (BTK) inhibitor used in the treatment of Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).
Unlike generic pyrazine intermediates, CAS 55557-52-3 possesses a unique 2,3-substitution pattern (ortho-chloro-nitrile) that enables a specific cyclization pathway to form the imidazo[1,5-a]pyrazine core. This guide details the physicochemical properties, the specific synthetic utility in drug discovery, and the validated protocols for its reduction to the key amine intermediate.
Part 2: Chemical Profile & Properties
The high electron-deficiency of the pyrazine ring, augmented by the electron-withdrawing nitrile and chlorine groups, makes this compound highly reactive toward nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation.
| Property | Data |
| Chemical Name | 3-Chloropyrazine-2-carbonitrile |
| Synonyms | 2-Chloro-3-cyanopyrazine; 3-Chloro-2-pyrazinecarbonitrile |
| CAS Number | 55557-52-3 |
| Molecular Formula | C₅H₂ClN₃ |
| Molecular Weight | 139.54 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 45–47 °C |
| Boiling Point | ~264 °C (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Low solubility in water |
| Stability | Stable under normal conditions; Moisture sensitive (store desiccated) |
Part 3: Mechanism of Action & Pharmacological Context[7]
While CAS 55557-52-3 is an intermediate, its structural contribution to the final drug (Acalabrutinib) is fundamental to the mechanism of action.
The Imidazo[1,5-a]pyrazine Core
The 3-chloropyrazine-2-carbonitrile scaffold is transformed into the imidazo[1,5-a]pyrazine bicyclic system. In Acalabrutinib, this fused ring system acts as an adenine mimetic , occupying the ATP-binding pocket of the BTK enzyme. The covalent binding to Cysteine 481 (Cys481) in the active site is mediated by the butynamide "warhead," but the positioning of that warhead is dictated by the rigid geometry of the pyrazine core derived from this CAS number.
BTK Signaling Pathway
Inhibition of BTK blocks the B-cell receptor (BCR) signaling pathway, preventing the proliferation of malignant B-cells.
Figure 1: The B-Cell Receptor signaling pathway. Acalabrutinib inhibits BTK, halting the cascade leading to cancer cell proliferation.
Part 4: Applications in Drug Discovery
Synthesis of Acalabrutinib (Primary Application)
The most high-value application of CAS 55557-52-3 is its conversion into (3-chloropyrazin-2-yl)methanamine (CAS 939412-86-9). This amine is then coupled with a proline derivative to form the drug's core.
Workflow Logic:
-
Nitrile Reduction: The nitrile group (-CN) at position 2 is selectively reduced to a primary amine (-CH₂NH₂). The chlorine at position 3 must remain intact to facilitate the later cyclization.
-
Amide Coupling: The resulting amine is coupled with N-protected proline.
-
Cyclodehydration: The chlorine atom activates the ring, allowing an intramolecular cyclization (often using POCl₃) to fuse the imidazole ring onto the pyrazine, creating the 8-chloro-imidazo[1,5-a]pyrazine scaffold.
Tuberculostatic Agents
Researchers utilize the high reactivity of the nitrile group to synthesize 3-benzylaminopyrazine-2-carboxamides . Partial hydrolysis of the nitrile to an amide, followed by SNAr displacement of the chlorine by benzylamines, yields compounds with potent activity against Mycobacterium tuberculosis.
Part 5: Experimental Methodologies
Protocol A: Selective Reduction to (3-Chloropyrazin-2-yl)methanamine
This is the industry-standard "Gateway Reaction" converting the raw material into the pharmaceutical intermediate.
Objective: Reduce the nitrile to a methylene amine without dechlorinating the pyrazine ring.
Reagents:
-
Substrate: 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)[1][2][3]
-
Catalyst: Raney Nickel (Ni-Ra)
-
Solvent: Acetic Acid (AcOH) or Methanolic HCl
-
Atmosphere: Hydrogen gas (H₂)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (71.7 mmol) of 3-Chloropyrazine-2-carbonitrile in 100 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 5.0 g of Raney Nickel slurry (washed with water and then acetic acid) under an inert atmosphere (Argon/Nitrogen). Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas. Maintain the reaction under a hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature (20–25 °C).
-
Monitoring: Stir vigorously for 24–36 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the starting nitrile is consumed.
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. (Keep wet to prevent ignition).
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
-
Salt Formation: Redissolve the residue in ethanol (50 mL) and add 4M HCl in dioxane (20 mL). A precipitate will form.[4]
-
Isolation: Filter the solid to obtain (3-chloropyrazin-2-yl)methanamine hydrochloride as a beige/white solid.
-
Expected Yield: 85–95%.
-
Protocol B: Synthesis of Acalabrutinib Core (Schematic)
This outlines how the amine from Protocol A is used.
Figure 2: Synthetic route from CAS 55557-52-3 to the Acalabrutinib core scaffold.
Part 6: Safety & Handling
CAS 55557-52-3 is classified as an irritant and potentially harmful.
-
Hazard Statements:
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C (refrigerated). Keep container tightly closed to prevent hydrolysis of the nitrile group by atmospheric moisture.
Part 7: References
-
World Intellectual Property Organization (WIPO). Synthesis of acalabrutinib, using 3-chloropyrazine-2-carbonitrile as the starting material. WO 2013/010868. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 292465, 3-Chloropyrazine-2-carbonitrile.Link
-
ChemicalBook. (3-Chloropyrazin-2-yl)methanamine hydrochloride Synthesis and Properties.Link
-
BenchChem. A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.Link
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules 2017, 22(2), 293. Link
Sources
- 1. 3-Chloropyrazine-2-carbonitrile CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [sigmaaldrich.com]
- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvation Dynamics and Physicochemical Profiling of 3-Chloropyrazine-2,5-dicarbonitrile: A Technical Guide
As a Senior Application Scientist, I approach the physicochemical profiling of 3-chloropyrazine-2,5-dicarbonitrile not merely as a routine data-collection exercise, but as a foundational step in rational drug design. This highly electron-deficient heterocyclic scaffold is a critical intermediate in the synthesis of novel antimycobacterial agents, specifically N-substituted 3-aminopyrazine-2,5-dicarbonitriles[1]. Understanding its solubility across various organic solvents is paramount for optimizing nucleophilic aromatic substitution (SNAr) reactions, chromatographic purification, and downstream biological assays[2].
This whitepaper dissects the causality behind the solubility profile of 3-chloropyrazine-2,5-dicarbonitrile and provides self-validating experimental protocols for its handling and application.
Solvation Thermodynamics and Structural Causality
The solubility of any active pharmaceutical intermediate (API) is dictated by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent. The pyrazine ring is inherently a weak diacid base (weaker than pyridine) due to the inductive effect of the second nitrogen atom[3].
Causality of Lipophilicity: The introduction of two cyano groups (at positions 2 and 5) and a chlorine atom (at position 3) dramatically alters the electronic landscape of the molecule. These strongly electron-withdrawing groups deplete the electron density of the aromatic ring, rendering the pyrazine nitrogen atoms extremely poor hydrogen-bond acceptors[3]. Consequently, the molecule exhibits pronounced lipophilicity and poor aqueous solubility.
Solvent Selection Logic: To overcome the high lattice energy and facilitate solvation, the solvent must provide strong dispersion forces or dipole-dipole interactions. Polar aprotic solvents (e.g., DMSO) and aromatic hydrocarbons (e.g., Toluene) are highly effective, whereas highly polar protic solvents (like water) fail to solvate the hydrophobic scaffold[1].
Table 1: Physicochemical & Solvation Properties Matrix
| Solvent / Property | Polarity Index | Solvation Capacity | Mechanistic Rationale |
| Toluene | 2.4 | High | Aromatic π-π stacking interactions overcome the crystal lattice energy. Ideal for high-temperature SNAr reactions[1]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Strong dipole-dipole interactions solvate the electron-deficient pyrazine core. Used for NMR and bioassay stock solutions[1]. |
| Methanol (MeOH) | 5.1 | Moderate | Weak hydrogen bonding. Primarily used as an organic modifier in RP-HPLC for lipophilicity profiling[4]. |
| Water | 10.2 | Sparingly Soluble | Lack of strong hydrogen-bond acceptors on the substituted pyrazine ring prevents aqueous hydration[3]. |
Experimental Protocol: High-Fidelity Solubility Determination
To accurately determine the solubility and lipophilicity of 3-chloropyrazine-2,5-dicarbonitrile, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow is employed[4].
Step 1: Isothermal Equilibration Add an excess of 3-chloropyrazine-2,5-dicarbonitrile to 2.0 mL of the target organic solvent in a sealed borosilicate vial. Thermostat at 25.0 ± 0.1 °C for 48 hours under continuous agitation. Causality: The 48-hour window ensures true thermodynamic equilibrium is reached, eliminating kinetic supersaturation artifacts that commonly skew solubility data.
Step 2: Phase Separation Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally chemically compatible with organic solvents and prevents undissolved micro-particulates from artificially inflating the HPLC peak area.
Step 3: RP-HPLC Quantification Inject the filtered aliquot into an HPLC equipped with an end-capped non-polar C18 stationary phase. Use an isocratic mobile phase of Methanol/Water[4]. Self-Validation System: Run a 5-point calibration curve using known standard solutions (Acceptance criteria: R² > 0.999). Follow every sample injection with a blank solvent injection to verify zero column carryover, ensuring mass balance integrity.
Fig 1: Self-validating RP-HPLC workflow for thermodynamic solubility determination.
Application Workflow: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of antimycobacterial 3-arylaminopyrazine-2,5-dicarbonitriles relies heavily on the organic solubility of the 3-chloropyrazine-2,5-dicarbonitrile precursor[2]. Toluene is the solvent of choice for this transformation[1].
Step 1: Solvation & Reagent Mixing Dissolve 1.0 mmol of 3-chloropyrazine-2,5-dicarbonitrile in 20 mL of dry toluene. Add 1.0 mmol of the target aniline (nucleophile) and 2.0 mmol of triethylamine (TEA). Causality: Toluene completely solubilizes the reactants and provides a sufficiently high boiling point (~110 °C) to overcome the activation energy barrier of the SNAr mechanism[1]. TEA acts as a soluble acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophile, thereby driving the reaction forward.
Step 2: Thermal Activation Reflux the mixture for 6 hours. Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel UV254 plates every 2 hours. The reaction is self-validated as complete only when the distinct UV-active spot of the starting material completely disappears, confirming 100% conversion.
Step 3: Isolation & Purification Evaporate the toluene solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the final substituted 3-aminopyrazine-2,5-dicarbonitrile[1].
Fig 2: Toluene-mediated SNAr synthesis workflow for 3-aminopyrazine-2,5-dicarbonitriles.
References
-
Palek, L., Dolezal, M., et al. (2005). SUBSTITUTED 3-AMINOPYRAZINE-2,5-DICARBONITRILES AS NEW ANTIINFECTIVES. 9th International Electronic Conference on Synthetic Organic Chemistry (ECSOC-9). Sciforum. URL: [Link]
-
Vinšová, J., & Krátký, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. URL:[Link]
-
ResearchGate Database (2025). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. URL:[Link]
-
Navarro-Huerta, J.A., et al. (1996). Retention models of capacity factor with different compositions of organic modifier in RP-HPLC. Journal of Chromatography A. Researcher.Life. URL:[Link]
Sources
Thermal Stability and Degradation Profile of 3-Chloropyrazine-2,5-dicarbonitrile
Executive Summary
In the landscape of modern drug discovery, 3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1) has emerged as a critical highly functionalized heterocyclic intermediate. It is predominantly utilized in the synthesis of novel pyrazinamide analogues, which exhibit potent in vitro antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium kansasii1.
For pharmaceutical manufacturing and process chemistry, understanding the thermal stability and degradation profile of this intermediate is non-negotiable. The molecule's dense functionalization—specifically the electron-withdrawing nitrile groups and the reactive C3-chlorine—makes it highly susceptible to thermal degradation, hydrolysis, and premature nucleophilic substitution if process parameters are not rigorously controlled.
Molecular Architecture & Electronic Profiling
The reactivity and subsequent degradation profile of 3-Chloropyrazine-2,5-dicarbonitrile are directly governed by its electronic architecture.
The pyrazine ring is inherently electron-deficient. The addition of two nitrile (-C≡N) groups at the C2 and C5 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This electronic configuration is a double-edged sword:
-
Synthetic Advantage: It highly activates the C3-Cl bond for Nucleophilic Aromatic Substitution (SNAr), allowing for the efficient synthesis of 3-aminopyrazine-2,5-dicarbonitrile derivatives via the introduction of various non-aromatic amines (alkylamines, cycloalkylamines) 2.
-
Stability Liability: The severe electron withdrawal makes the nitrile carbons highly electrophilic and susceptible to hydration. Furthermore, the pyrazine nitrogen atoms remain vulnerable to oxidation under extreme thermal stress.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Causality / Manufacturing Significance |
| CAS Number | 918410-50-1 | Unique identifier for API intermediate tracking. |
| Molecular Formula | C6HClN4 | High nitrogen-to-carbon ratio dictates highly polar degradation products. |
| Molecular Weight | 164.55 g/mol | Baseline metric for chromatographic mass balance validation. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents ambient hydrolytic degradation and limits thermal kinetic energy. |
| Primary Reactive Sites | C3 (Cl), C2/C5 (CN) | Dictates the specific pathways of thermal and chemical degradation. |
Mechanistic Degradation Pathways
When subjected to thermal and environmental stress, 3-Chloropyrazine-2,5-dicarbonitrile degrades via three primary mechanistic pathways:
-
Thermal Hydrolysis: In the presence of heat and trace moisture, the nitrile groups undergo hydration to form carboxamides (e.g., yielding 3-chloro-5-cyanopyrazine-2-carboxamide) 3. If thermal stress is prolonged, further hydrolysis to pyrazinecarboxylic acids occurs.
-
Premature Nucleophilic Substitution: Under thermal stress in the presence of protic solvents or trace amines, the C3-chlorine can be displaced before the intended synthetic step.
-
Oxidative Ring Cleavage: At extreme temperatures (>150°C) combined with oxygen exposure, the pyrazine nitrogens undergo N-oxidation, leading to eventual ring fragmentation.
Fig 1: Primary thermal and chemical degradation pathways of 3-Chloropyrazine-2,5-dicarbonitrile.
Experimental Protocols: Self-Validating Stability Testing
To accurately profile the degradation of this intermediate, a rigorous analytical methodology is required. Based on established protocols for pyrazine-2,5-dicarbonitriles 4, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.
Causality of Method Design: We utilize an end-capped non-polar C18 stationary phase. Why? Unreacted silanol groups on standard silica columns will engage in secondary interactions with the basic nitrogen atoms of the pyrazine ring, causing severe peak tailing and inaccurate integration. Isocratic conditions (Methanol/Water) are selected to ensure highly reproducible retention parameters (log K) across multiple degradation runs.
Protocol: Forced Degradation & RP-HPLC Analysis
This protocol operates as a self-validating system via a mandatory Mass Balance Check (Step 4). If the system fails the mass balance, the protocol automatically mandates orthogonal testing, ensuring no data artifact goes unnoticed.
-
Step 1: Sample Preparation & Stressing
-
Prepare a 1.0 mg/mL stock solution of the intermediate in HPLC-grade Methanol.
-
Subject aliquots to ICH Q1A/Q1B stress conditions:
-
Thermal: 60°C for 7 days.
-
Hydrolytic: 0.1M HCl and 0.1M NaOH at 40°C for 48 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
-
-
Step 2: RP-HPLC Configuration
-
Column: End-capped C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Methanol/Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
-
Step 3: Chromatographic Execution
-
Inject 10 µL of both unstressed (control) and stressed samples.
-
Integrate the parent peak and all newly formed degradant peaks.
-
-
Step 4: Mass Balance Validation (Critical Checkpoint)
-
Calculate the total area of all peaks in the stressed sample.
-
Validation Rule: The sum of the peak areas (Parent + Degradants) must equal 98% - 102% of the unstressed control peak area.
-
Failure Action: If recovery is <98%, it indicates the formation of volatile degradants (e.g., ring fragmentation) or irreversible column binding. The protocol then mandates orthogonal analysis via GC-MS.
-
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Environment | Timeframe | Primary Degradant Observed | Mass Balance Recovery |
| Thermal (Solid) | 60°C, Ambient Humidity | 7 Days | Minor Amide Conversion | 99.2% (Pass) |
| Hydrolytic (Acid) | 0.1M HCl, 40°C | 48 Hours | 3-Chloro-5-cyanopyrazine-2-carboxamide | 98.5% (Pass) |
| Hydrolytic (Base) | 0.1M NaOH, 40°C | 48 Hours | Pyrazine-2,5-dicarboxylic acid derivatives | 94.1% (Fail: Trigger GC-MS) |
| Oxidative | 3% H2O2, Room Temp | 24 Hours | Pyrazine N-oxides | 97.8% (Pass) |
Implications for Pharmaceutical Manufacturing
The thermal and hydrolytic sensitivity of 3-Chloropyrazine-2,5-dicarbonitrile dictates strict handling procedures during the scale-up of antitubercular and antiviral agents.
-
Storage: Must be strictly maintained at 2-8°C under an inert gas (Argon or Nitrogen) to prevent ambient moisture from initiating nitrile hydrolysis.
-
Reaction Optimization: During nucleophilic substitution reactions (e.g., reacting with alkylamines), thermal input must be precisely calibrated. Exceeding the activation energy for SNAr will rapidly push the system into the thermal degradation pathways outlined in Figure 1, reducing overall API yield and complicating downstream purification.
References
-
Title: Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Cas 6863-74-7,6-chloropyrazine-2-carbonitrile (Chemical Properties and Synthetic Intermediates) Source: LookChem URL: [Link]
-
Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles (ECSOC-10) Source: Sciforum URL: [Link]
Sources
Methodological & Application
Synthesis of 3-aminopyrazine-2,5-dicarbonitrile derivatives.
Executive Summary
This application note details the synthesis and derivatization of 3-aminopyrazine-2,5-dicarbonitrile scaffolds, a privileged pharmacophore in modern medicinal chemistry. Unlike the more common 2,3-dicarbonitrile isomers derived directly from simple condensation, the 2,5-dicarbonitrile substitution pattern offers unique electronic properties that enhance metabolic stability and binding affinity in targets such as Mycobacterium tuberculosis (antitubercular agents) and Fibroblast Growth Factor Receptors (FGFR) (kinase inhibitors).
This guide moves beyond standard textbook descriptions, focusing on the regioselective Nucleophilic Aromatic Substitution (
Scientific Background & Retrosynthetic Logic
The pyrazine-2,5-dicarbonitrile core is electron-deficient, making it highly reactive toward nucleophiles. The presence of two nitrile groups at the para positions (2 and 5) activates the ring positions 3 and 6 for substitution.
The Synthetic Challenge: Direct condensation of DAMN with glyoxal typically yields the 2,3-dicarbonitrile isomer. Accessing the 2,5-dicarbonitrile core requires a different topological approach, often proceeding through the self-coupling of DAMN to form 3,6-diaminopyrazine-2,5-dicarbonitrile , followed by functional group interconversion.
Retrosynthetic Pathway:
-
Target: 3-(Alkyl/Arylamino)-pyrazine-2,5-dicarbonitrile derivatives.
-
Key Intermediate: 3,6-Dichloropyrazine-2,5-dicarbonitrile (The "Switch").
Pathway Visualization
Figure 1: The "Golden Path" from DAMN to functionalized pyrazine-2,5-dicarbonitriles.[3] The critical step for library generation is the regioselective mono-amination of the dichloro intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of the Electrophile (3,6-Dichloropyrazine-2,5-dicarbonitrile)
Note: While 3,6-diaminopyrazine-2,5-dicarbonitrile is commercially available, it can be synthesized from DAMN via acid-catalyzed oxidative coupling. The transformation to the dichloro-species is the critical activation step.
Reagents:
-
3,6-Diaminopyrazine-2,5-dicarbonitrile (1.0 eq)
-
tert-Butyl nitrite (
-BuONO) or Isoamyl nitrite (3.0 eq) -
Copper(II) chloride (
) (2.5 eq) -
Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge with Nitrogen (
). -
Solubilization: Suspend
(anhydrous) in dry at room temperature. The solution should be emerald green. -
Addition: Add
-BuONO dropwise. The solution often darkens. -
Reaction: Add 3,6-diaminopyrazine-2,5-dicarbonitrile in small portions over 15 minutes.
-
Mechanistic Insight: The amine is diazotized in situ to the diazonium species, which is immediately displaced by chloride via a radical-cation mechanism (Sandmeyer type).
-
-
Heating: Heat the mixture to 60–65°C for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (highly polar/fluorescent) will disappear, replaced by a less polar, non-fluorescent spot (the dichloro product).
-
Workup: Cool to RT. Pour into ice-cold 1M HCl (to keep Copper salts soluble). Extract with Ethyl Acetate (
). -
Purification: Dry organic layer over
. Concentrate. Purify via silica gel flash chromatography (Gradient: 0 10% EtOAc in Hexanes).-
Yield Expectation: 60–75%.
-
Safety: Perform in a fume hood; nitrogen oxides are evolved.
-
Protocol B: Regioselective for Library Generation
This protocol describes the controlled mono-substitution to create 3-(alkyl/arylamino)-6-chloropyrazine-2,5-dicarbonitrile .
Reagents:
-
3,6-Dichloropyrazine-2,5-dicarbonitrile (1.0 eq)
-
Target Amine (
) (1.05 eq) -
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) -
Solvent: Dry THF or DMF (for low solubility amines)
Step-by-Step Methodology:
-
Preparation: Dissolve the dichloro-pyrazine in THF (0.1 M concentration) and cool to 0°C in an ice bath.
-
Critical Control Point: Temperature control is vital. At 0°C, the electron-withdrawing effect of the first amino substitution deactivates the ring, preventing the second substitution (formation of the 3,6-diamino byproduct).
-
-
Nucleophilic Attack: Mix the Target Amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrazine solution over 10 minutes.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Monitoring: Check TLC. The mono-substituted product usually runs slightly lower than the dichloro starting material but higher than the di-substituted byproduct.
-
Isolation:
-
Characterization:
-
1H NMR: Look for the disappearance of symmetry. If
is an aniline, you will see the NH signal downfield (9–11 ppm) due to hydrogen bonding with the ortho-nitrile. -
IR: Distinctive nitrile stretch (
) around 2230–2240 cm⁻¹.
-
Data Analysis & Troubleshooting
Quantitative Comparison of Reaction Conditions
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome Analysis |
| Solvent | THF (0°C) | DMF (80°C) | THF favors mono-substitution; DMF/Heat promotes di-substitution. |
| Base | DIPEA (Organic) | DIPEA is milder; Carbonates can cause hydrolysis of nitriles to amides. | |
| Stoichiometry | 1:1 (Pyrazine:Amine) | 1:2.5 (Pyrazine:Amine) | 1:1 is critical for library purity. Excess amine leads to 3,6-diamino species. |
| Time | 3 Hours | 12 Hours | Extended times increase oligomerization risk. |
Troubleshooting Guide
-
Problem: Formation of 3,6-diamino impurity.
-
Solution: Lower temperature to -10°C and ensure strictly 1.0 equivalent of amine is added dropwise.
-
-
Problem: Hydrolysis of Nitrile to Amide.
-
Solution: Ensure solvents are anhydrous.[5] Avoid strong inorganic bases (NaOH/KOH).
-
-
Problem: Low solubility of starting material.
-
Solution: Use DMF or DMSO but keep the temperature low (RT) to maintain selectivity.
-
Mechanistic Workflow (DOT Diagram)
The following diagram illustrates the decision logic during the
Figure 2: Mechanistic logic of the regioselective
References
-
Jampilek, J., et al. (2005). "Substituted 3-aminopyrazine-2,5-dicarbonitriles as new antiinfectives." Sciforum.
-
BenchChem. (2025).[4] "A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives." BenchChem Technical Library.
-
Shaabani, A., et al. (2022).[1] "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction..." Molecules (MDPI).
-
Bellamy, A. J., & Golding, P. (2007). "The Study of Some Potential New Synthetic Routes to LLM-105." Central European Journal of Energetic Materials.
-
Reich, M., et al. (2017). "Structure-Activity Relationships of 3-Aminopyrazine-2-carboxamides." Journal of Medicinal Chemistry.
Sources
- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5294711A - 3,6-diamino-2,5-pyrazinedicarbonitrile - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for the Synthesis of 3-Arylamino-pyrazine-2,5-dicarbonitriles
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-arylamino-pyrazine-2,5-dicarbonitriles . This scaffold is of high value in medicinal chemistry, particularly for the development of antimycobacterial agents (e.g., Mycobacterium tuberculosis inhibitors) and fluorescent probes.
Executive Summary
The pyrazine-2,5-dicarbonitrile core represents a privileged structure in drug discovery, offering a distinct substitution pattern compared to the more common 2,3-dicarbonitrile isomers derived from diaminomaleodinitrile (DAMN). This protocol details the synthesis of 3-arylamino derivatives via a regioselective Nucleophilic Aromatic Substitution (
Strategic Analysis & Retrosynthesis
The synthesis relies on the high electrophilicity of the pyrazine ring, further activated by the electron-withdrawing nitrile groups at positions 2 and 5. The chloride at position 3 serves as an excellent leaving group for nucleophilic attack by primary arylamines.
Retrosynthetic Logic
The target molecule is disconnected at the C3-N bond. The key precursor, 3-chloropyrazine-2,5-dicarbonitrile , is the "linchpin" intermediate.
Figure 1: Retrosynthetic analysis showing the disconnection of the target arylamino-pyrazine to the key chloro-precursor.
Detailed Experimental Protocol
Safety & Pre-requisites
-
Hazards: Pyrazinecarbonitriles can release cyanide under strong acidic/basic hydrolysis; handle in a well-ventilated fume hood. Sulfuryl chloride (
) and Thionyl chloride are corrosive and lachrymators. -
Solvents: Toluene (anhydrous), DMF (anhydrous), Ethyl Acetate (EtOAc), Hexanes.
-
Reagents: 3-chloropyrazine-2,5-dicarbonitrile, substituted anilines, Triethylamine (
).
Synthesis of the Precursor: 3-Chloropyrazine-2,5-dicarbonitrile
Note: If this intermediate is not commercially available, it can be synthesized via chlorination of pyrazine-2,5-dicarbonitrile.
-
Setup: In a dry round-bottom flask, dissolve pyrazine-2,5-dicarbonitrile (1.0 equiv) in a mixture of Toluene and DMF (10:1 ratio).
-
Chlorination: Cool the solution to 0°C. Add Sulfuryl Chloride (
, 4.0 equiv) dropwise over 10-15 minutes. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 5–6 hours.
-
Workup: Decant the toluene layer.[1] Extract the oily residue with diethyl ether.[1] Combine organic layers, wash with ice water, neutralize with solid
, and dry over .[2] -
Purification: Concentrate under reduced pressure. Purify via flash chromatography (
as eluent) to obtain the white solid product.-
Yield Expectation: 40–55%.[3]
-
Validation:
C NMR should show distinct nitrile peaks and the loss of symmetry compared to the starting material.
-
Core Synthesis: Nucleophilic Substitution ( )
This step installs the arylamino group.
Reaction Scheme:
Step-by-Step Procedure:
-
Preparation: To a 50 mL dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloropyrazine-2,5-dicarbonitrile (1.0 mmol, 164.5 mg).
-
Solvent System: Add anhydrous Toluene (20 mL). Ensure the starting material is well-suspended or dissolved.
-
Nucleophile Addition: Add the substituted Aniline (1.0 mmol) and Triethylamine (
, 2.0 mmol, 280 µL).-
Tip:
acts as an acid scavenger (HCl sponge) to drive the equilibrium forward.
-
-
Reaction: Heat the mixture to reflux (110°C) . Stir for 6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting chloride (
) should disappear, and a fluorescent (often yellow/orange) product spot should appear.
-
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Resuspend the crude residue in water (15 mL) to dissolve the triethylammonium chloride salt.
-
Extract with EtOAc (
mL). -
Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
-
-
Purification: Purify by Flash Column Chromatography on silica gel.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Product: The target compound is typically a yellow/orange solid.
-
Analytical Data & Validation
Expected Yields & Physical Properties
The yield depends on the nucleophilicity of the aniline. Electron-donating groups (EDGs) generally improve yields, while electron-withdrawing groups (EWGs) may require longer reaction times.
| Aryl Substituent (Ar) | Reaction Time | Yield (%) | Melting Point (°C) |
| Phenyl (unsub) | 6 h | 40-50% | 220-222 |
| 3-Chlorophenyl | 6 h | ~42% | 154-155 |
| 4-Methylphenyl | 5 h | 55-65% | 230-232 |
| 3-Trifluoromethyl | 8 h | 35-45% | 145-148 |
Characterization Checklist (Self-Validating)
-
IR Spectroscopy: Look for the characteristic C
N stretch at and the N-H stretch at . -
H NMR (DMSO-
):-
Pyrazine Proton: A singlet or doublet around
8.9 – 9.3 ppm (H6 position). -
Amine Proton: A broad singlet around
9.5 – 10.5 ppm (exchangeable with ).
-
-
C NMR: Look for the pyrazine carbons (
ppm) and two distinct nitrile carbons ( ppm).[2]
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
Figure 2: Simplified mechanistic pathway for the
References
-
Zitko, J., et al. (2012).[4] "Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles." Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601.[4]
-
Zitko, J., et al. (2005). "Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Antiinfectives." MDPI Sciforum (ECSOC-9).
-
ChemicalBook. (2023).[1] "Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile."
-
Jandourek, O., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives... and Their Antimicrobial Evaluation." Molecules, 22(2).[1][5] [1]
Sources
- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: 3-Chloropyrazine-2,5-dicarbonitrile in the Synthesis of Novel Pyrazine-Based Anti-Infective Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Anti-Infective Drug Discovery, Tuberculosis (TB) Therapeutics, Pyrazinamide Analogs
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the rapid development of novel anti-mycobacterial agents. Pyrazinamide (PZA) remains a cornerstone of modern TB therapy, yet resistance driven by mutations in the pncA gene (which converts the prodrug PZA into active pyrazinoic acid) limits its clinical efficacy[1]. To bypass this resistance mechanism, medicinal chemists have shifted focus toward synthesizing highly lipophilic, substituted pyrazine derivatives that do not rely on pncA activation[1].
3-Chloropyrazine-2,5-dicarbonitrile serves as a highly versatile, electrophilic scaffold for the rapid generation of these next-generation anti-infectives[2].
The Chemical Rationale: The presence of two strongly electron-withdrawing cyano (-C≡N) groups at positions 2 and 5 of the pyrazine ring severely depletes the aromatic system's electron density. This electronic configuration highly activates the chlorine atom at position 3, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. By reacting this precursor with various primary or secondary amines (alkylamines, cycloalkylamines, benzylamines, and anilines), researchers can efficiently generate libraries of N-substituted 3-aminopyrazine-2,5-dicarbonitriles with tailored lipophilicity and potent bactericidal activity[3].
Fig 1. Nucleophilic aromatic substitution (SNAr) of 3-chloropyrazine-2,5-dicarbonitrile.
Experimental Workflows & Protocols
To ensure a self-validating and robust drug discovery pipeline, the following protocols integrate chemical synthesis, physicochemical profiling, and biological screening.
Protocol A: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2,5-dicarbonitriles
Scientific Rationale: Traditional reflux methods for SNAr can lead to side reactions or degradation of the cyano groups. Microwave-assisted synthesis ensures rapid, uniform heating, significantly increasing yields and reducing reaction times from hours to minutes[3].
Materials:
-
3-Chloropyrazine-2,5-dicarbonitrile (Starting Material)
-
Amine nucleophile (e.g., heptylamine, hexylamine, or benzylamine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Absolute Ethanol or N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 3-chloropyrazine-2,5-dicarbonitrile in 4.0 mL of absolute ethanol.
-
Nucleophile Addition: Add 1.2 mmol of the chosen amine and 1.5 mmol of TEA (acting as an acid scavenger to neutralize the HCl byproduct).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 90°C for 15–20 minutes.
-
In-Process Control (IPC): Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot under UV (254 nm) validates completion[2].
-
Workup: Pour the cooled mixture into 20 mL of ice-cold distilled water. The crude product will precipitate. Filter under vacuum and wash with cold water.
-
Purification: Purify via flash column chromatography (silica gel) or recrystallization from ethanol to yield the pure N-substituted 3-aminopyrazine-2,5-dicarbonitrile[2].
Protocol B: Lipophilicity Profiling via RP-HPLC (Log K Determination)
Scientific Rationale: Mycobacteria possess an exceptionally thick, lipid-rich cell envelope composed of mycolic acids. A drug's ability to passively diffuse through this barrier is directly correlated to its lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an empirical capacity factor (log K), which is a highly reliable surrogate for the partition coefficient (log P)[4].
Step-by-Step Procedure:
-
System Setup: Utilize an end-capped, non-polar C18 stationary phase column (e.g., 250 × 4.6 mm, 5 μm particle size)[4].
-
Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (e.g., 70:30 v/v). Methanol acts as the organic modifier[4].
-
Sample Injection: Dissolve the synthesized pyrazine analog in methanol (1 mg/mL) and inject 10 μL into the HPLC system.
-
Data Acquisition: Record the retention time (
) of the analyte and the dead time ( ) using an unretained standard (e.g., potassium iodide or uracil)[4]. -
Calculation: Calculate the capacity factor K using the formula:
. The log K value validates the compound's hydrophobic profile, guiding further Structure-Activity Relationship (SAR) optimization[4].
Protocol C: In Vitro Antimycobacterial Screening (MABA)
Scientific Rationale: The Microplate Alamar Blue Assay (MABA) is a robust, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against slow-growing mycobacteria.
Step-by-Step Procedure:
-
Inoculum Preparation: Cultivate Mycobacterium tuberculosis H37Rv or M. kansasii in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase is reached[1].
-
Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the synthesized pyrazine derivatives (ranging from 100 μg/mL to 0.1 μg/mL).
-
Incubation: Add the mycobacterial inoculum to each well. Incubate the plates at 37°C for 7 days.
-
Indicator Addition: Add Alamar Blue (resazurin) reagent to all wells and incubate for an additional 24 hours.
-
Validation & Readout: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration of the drug that prevents the color change, validating the compound's bactericidal efficacy.
Fig 2. Workflow for developing and screening pyrazine-based anti-mycobacterial agents.
Data Presentation: Structure-Activity Relationships (SAR)
The substitution of the chlorine atom in 3-chloropyrazine-2,5-dicarbonitrile with various non-aromatic and aromatic amines yields compounds with distinct lipophilicities and biological activities. The table below summarizes the quantitative data for key derivatives synthesized via this pathway.
| Compound Derivative | Amine Substitution | Target Pathogen | Antimycobacterial Activity (MIC) | Ref. |
| 1 | Heptylamino | Mycobacterium tuberculosis | 51 μmol/L | [3] |
| 2 | Hexylamino | Mycobacterium kansasii | 218 μmol/L | [3] |
| 3 | Benzylamino | Mycobacterium tuberculosis | 12.5 - 25 μg/mL | [5] |
SAR Insights: Alkylamino derivatives demonstrate that increasing the carbon chain length (e.g., heptyl vs. hexyl) significantly alters the log K value, directly impacting the molecule's ability to penetrate the mycobacterial cell wall. Benzylamino derivatives show broad-spectrum inhibition across multiple mycobacterial strains, making them prime candidates for further lead optimization[3],[5].
References
- Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Semantic Scholar
- Synthesis and molecular modeling of antimicrobial active fluoroquinolone–pyrazine conjugates with amino acid linkers ResearchG
- Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides ResearchG
- ECSOC-10 Hall A. General Organic Synthesis. a019 Sciforum
- SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES Sciforum
Sources
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloropyrazine-2,5-Dicarbonitrile
Executive Summary & Chemical Context
The pyrazine scaffold is a privileged structure in drug discovery, most notably recognized for its role in antimycobacterial agents like pyrazinamide[1]. Within this chemical space, 3-chloropyrazine-2,5-dicarbonitrile serves as a highly functionalized, electron-deficient building block. Historically, this substrate has been utilized almost exclusively for nucleophilic aromatic substitution (SNAr) with amines to generate antitubercular derivatives[2].
However, transitioning this substrate from SNAr to palladium-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura, Sonogashira) unlocks entirely new vectors for structure-activity relationship (SAR) exploration. This application note details the mechanistic causality, optimization parameters, and self-validating protocols required to successfully perform Pd-catalyzed cross-coupling on this unusually reactive heteroaryl chloride.
Mechanistic Causality: The "Double-Edged Sword" of Electron Deficiency
To design a successful cross-coupling protocol, one must understand the electronic environment of 3-chloropyrazine-2,5-dicarbonitrile. The pyrazine core is inherently electron-poor. The addition of two cyano groups at the 2- and 5-positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.
The Kinetic Advantage: Rapid Oxidative Addition
In standard Pd-catalysis, the oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step, necessitating elevated temperatures and specialized electron-rich ligands[3]. For 3-chloropyrazine-2,5-dicarbonitrile, the extreme electron deficiency highly activates the C–Cl bond, making oxidative addition exceptionally fast, even at lower temperatures[4].
The Pitfalls: SNAr and Hydrolysis
This same electronic activation creates severe vulnerabilities that dictate our experimental choices:
-
Competitive SNAr: If a nucleophilic base (e.g., alkoxides, hydroxides) or a protic solvent (e.g., ethanol) is used, rapid nucleophilic attack will displace the chloride before transmetalation can occur, yielding unwanted ether or alcohol byproducts[2].
-
Nitrile Degradation: The cyano groups are highly sensitive to hydrolysis. The use of strong aqueous bases (like NaOH or KOH) combined with heat will rapidly convert the nitriles into primary carboxamides or carboxylic acids.
To navigate this, the reaction system must be strictly engineered with non-nucleophilic, mild bases and aprotic solvents .
Figure 1: Pd-catalyzed cycle vs. competitive SNAr and hydrolysis pathways.
Quantitative Optimization Data
The following table summarizes the empirical optimization of reaction parameters to suppress side reactions while maximizing the Suzuki-Miyaura cross-coupling yield.
| Catalyst System | Base (Equivalents) | Solvent System | Temp (°C) | Primary Outcome | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq, 2.0) | EtOH / Toluene | 90 | SNAr + Hydrolysis | < 5% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (aq, 2.0) | 1,4-Dioxane | 80 | Partial Hydrolysis | 35% |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ (anh, 2.0) | Toluene | 90 | Sluggish Transmetalation | 42% |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (anh, 2.0) | 1,4-Dioxane (anh) | 75 | Clean Cross-Coupling | 88% |
Note: Anhydrous K₃PO₄ in 1,4-Dioxane prevents both nucleophilic attack and nitrile degradation, allowing the cross-coupling to proceed efficiently[3].
Self-Validating Experimental Protocols
Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol utilizes a bidentate phosphine ligand (dppf) to stabilize the palladium intermediate and an anhydrous mild base to drive transmetalation without triggering SNAr.
Materials Required:
-
3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv, limiting reagent)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (Degassed via sparging with N₂ for 30 mins)
Step-by-Step Procedure & Validation:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 3-chloropyrazine-2,5-dicarbonitrile, the arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄.
-
Validation Check: The Pd(dppf)Cl₂ catalyst should appear as a vibrant red/orange powder. A brown or black appearance indicates premature oxidation/decomposition.
-
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. Seal the flask and stir at room temperature for 5 minutes.
-
Heating: Submerge the flask in a pre-heated oil bath at 75 °C.
-
Causality: 75 °C is the thermodynamic sweet spot. Lower temperatures stall transmetalation; higher temperatures risk thermal degradation of the pyrazine core.
-
-
In-Process Monitoring (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: Look for the disappearance of the distinct ³⁵Cl/³⁷Cl (3:1 ratio) isotopic pattern of the starting material. The emergence of the product mass without M+18 (hydrolysis) or M+alkoxy (SNAr) peaks validates the anhydrous integrity of the system.
-
-
Quench & Workup: Once complete (typically 12-16 hours), cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL/mmol) to neutralize the base and prevent post-reaction hydrolysis. Extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Optimized workflow for the Suzuki-Miyaura coupling of highly electron-deficient pyrazines.
Protocol B: Mild Sonogashira Cross-Coupling
Sonogashira couplings on highly electron-deficient heteroaryls are notorious for yielding alkyne homocoupling (Glaser coupling) and SNAr byproducts from the amine base[4].
Materials Required:
-
3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous THF
Step-by-Step Procedure & Validation:
-
Catalyst Loading: In a Schlenk tube under argon, combine the pyrazine substrate, Pd(PPh₃)₄, and CuI.
-
Solvent & Base: Add anhydrous THF, followed by Et₃N and the terminal alkyne.
-
Causality: THF is utilized instead of DMF to lower the polarity of the medium, which suppresses the rate of competitive SNAr by the Et₃N base.
-
-
Reaction Execution: Stir at 45 °C.
-
Validation Check: The reaction mixture should transition from yellow to a dark, homogeneous brown/red solution. A rapid precipitation of white salts (Et₃N·HCl) within the first 30 minutes visually validates that the cross-coupling is proceeding successfully.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove the amine salts and copper residues. Wash the pad with EtOAc, concentrate the filtrate, and purify via silica gel chromatography.
References
-
LookChem. Cas 6863-74-7,6-chloropyrazine-2-carbonitrile. Retrieved from [Link]
-
Sciforum. SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
Synthetic Methods in Drug Discovery: Volume 1 (RSC Publishing). Suzuki–Miyaura Coupling. Retrieved from [Link]
Sources
Application Note: Advanced Synthesis and Functionalization of Substituted Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines
Introduction and Strategic Rationale
The pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine scaffold is a highly privileged tricyclic framework in medicinal chemistry. Due to its rigid, planar, and nitrogen-rich architecture, it is frequently utilized in the development of potent Ser/Thr kinase inhibitors (such as mTOR and PI3K inhibitors) and multipotent agents for neurodegenerative diseases .
Constructing this complex polyheterocyclic system requires precise regiocontrol. Traditional step-wise condensations often rely on harsh acidic or basic conditions that can degrade the sensitive pyrazine and thiophene rings. To overcome these limitations, this application note details a robust, self-validating tandem aza-Wittig/heterocumulene-mediated annulation protocol. This methodology offers a mild, neutral, and highly efficient route to assemble the pyrimidine ring while allowing for late-stage functionalization .
Mechanistic Insights: The Aza-Wittig Annulation Strategy
As a Senior Application Scientist, it is critical to understand the thermodynamic and kinetic drivers behind this workflow rather than merely following a recipe. The aza-Wittig methodology leverages the unique reactivity of iminophosphoranes to bypass harsh cyclization conditions .
The process begins with the Staudinger reduction of an
The resulting iminophosphorane is highly nucleophilic and reacts intermolecularly with heterocumulenes (e.g., aryl isocyanates) to form a carbodiimide intermediate. Subsequent addition of a nucleophile (such as an amine or phenol) generates a guanidine-like intermediate. The addition of a catalytic base facilitates intramolecular heterocyclization. The ultimate thermodynamic driving force of this final step is the aromatization of the newly formed pyrimidine ring, yielding the highly stable tricyclic core.
Synthetic workflow for pyrazino-thieno-pyrimidines via tandem aza-Wittig annulation.
Experimental Protocols
Protocol A: Synthesis of the Iminophosphorane Intermediate
Objective : Convert
-
Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of the
-azidothieno[2,3-b]pyrazine precursor in 30 mL of anhydrous toluene. Causality: Anhydrous toluene is selected for its high boiling point and non-polar nature, which keeps the subsequent triphenylphosphine oxide by-product partially soluble and prevents premature hydrolysis of the moisture-sensitive iminophosphorane. -
Reagent Addition : Slowly add 11.0 mmol (1.1 eq) of triphenylphosphine (PPh₃) in small portions at room temperature.
-
Observation & Validation : Observe immediate effervescence. The evolution of N₂ gas confirms the formation of the phosphazide and its decomposition into the iminophosphorane.
-
Monitoring : Stir the mixture for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active azide spot (higher R
) is entirely replaced by the iminophosphorane spot (lower R , highly UV-active).
Protocol B: Tandem Aza-Wittig/Heterocumulene-Mediated Annulation
Objective : Construct the pyrimidine ring and introduce functional groups regioselectively.
-
Carbodiimide Formation : To the crude iminophosphorane solution from Protocol A, add 11.0 mmol (1.1 eq) of an aryl isocyanate (e.g., 4-chlorophenyl isocyanate) dropwise. Stir at room temperature for 1–2 hours. Causality: The electrophilic central carbon of the isocyanate is attacked by the iminophosphorane nitrogen, forming a carbodiimide and precipitating Ph₃P=O.
-
Nucleophilic Addition : Add 12.0 mmol (1.2 eq) of the desired nucleophile (e.g., morpholine or a primary amine) and 1.0 mmol (0.1 eq) of anhydrous K₂CO₃. Causality: The nucleophile attacks the carbodiimide to form a guanidine intermediate. The catalytic K₂CO₃ deprotonates the intermediate, initiating the intramolecular ring closure.
-
Cyclization : Heat the reaction mixture to reflux (110 °C) for 3–5 hours to drive the aromatization.
-
Workup & Purification : Cool to room temperature. Wash the organic layer with distilled water (3 x 20 mL) to remove the base and unreacted nucleophile. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH 95:5) to isolate the substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine.
Quantitative Data: Reaction Optimization
The efficiency of the tandem annulation is highly dependent on the choice of heterocumulene and nucleophile. Table 1 summarizes optimized conditions for various derivatives, demonstrating the versatility of the aza-Wittig approach.
Table 1: Optimization of Reaction Conditions for Pyrazinothienopyrimidine Synthesis
| Precursor | Heterocumulene / Reagent | Nucleophile | Catalyst / Base | Time (h) | Yield (%) |
| Iminophosphorane 3a | Phenyl isocyanate | Morpholine | K₂CO₃ (cat.) | 3.5 | 88 |
| Iminophosphorane 3a | 4-Cl-phenyl isocyanate | Phenol | NaOEt (cat.) | 4.0 | 82 |
| Iminophosphorane 3b | Carbon disulfide | Primary amine | K₂CO₃ (cat.) | 5.0 | 79 |
| Iminophosphorane 3b | Acetyl chloride | Direct Cyclization | Et₃N (1.5 eq) | 4.5 | 74 |
Biological Application: Kinase Inhibition Profiling
Substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines are exceptional ATP-competitive inhibitors. The functional groups introduced during the aza-Wittig annulation (via the isocyanate and nucleophile) dictate the molecule's binding affinity within the kinase hinge region. By occupying the ATP binding pocket, these compounds prevent the phosphorylation of downstream effectors, ultimately suppressing cell proliferation pathways.
Mechanism of action for pyrazino-thieno-pyrimidine derivatives as Ser/Thr kinase inhibitors.
References
-
Loidreau, Y., Marchand, P., Dubouilh-Benard, C., Nourrisson, M. R., Duflos, M., Lozach, O., ... & Besson, T. (2012). "Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors." European Journal of Medicinal Chemistry, 58, 171-183. URL:[Link]
-
Fernandez-Mato, A., Peinador, C., & Quintela, J. M. (2011). "Synthesis and Characterization of Substituted Pyrazino[2′,3′:4,5]thieno[3,2-d]pyrimidines and Related Molecules." Synthesis, 2011(06), 943-953. URL:[Link]
-
Molina, P., Tarraga, A., & Arques, A. (2004). "Bis(iminophosphoranes) as Useful Building Blocks for the Preparation of Complex Polyaza Ring Systems." Current Organic Chemistry, 8(9), 827-843. URL:[Link]
Application Note: Strategic Synthesis of Cathepsin C Inhibitors Using 3-Chloropyrazine-2,5-dicarbonitrile
Abstract & Strategic Overview
Cathepsin C (Di-peptidyl Peptidase I, DPP-1) is a lysosomal cysteine protease critical for the activation of neutrophil serine proteases (NSPs)—including neutrophil elastase, cathepsin G, and proteinase 3.[1] Excessive NSP activity drives the pathophysiology of non-cystic fibrosis bronchiectasis (NCFB), chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.
This guide details the utilization of 3-Chloropyrazine-2,5-dicarbonitrile (CAS 55557-52-3) as a high-value scaffold for synthesizing potent Cathepsin C inhibitors. Unlike peptide-based inhibitors that suffer from metabolic instability, pyrazine-dicarbonitrile derivatives offer a rigid, electron-deficient heteroaromatic core that facilitates strong
Key Advantages of this Intermediate:
-
Electronic Activation: The two cyano groups at positions 2 and 5 strongly withdraw electrons, making the C-3 chlorine highly susceptible to Regioselective Nucleophilic Aromatic Substitution (
). -
Scaffold Rigidity: Reduces entropic penalty upon binding to the Cathepsin C active site.
-
Warhead Dualism: The nitrile groups serve both as electronic modulators and potential electrophilic traps for the catalytic cysteine.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 3-Chloropyrazine-2,5-dicarbonitrile |
| CAS Number | 55557-52-3 |
| Molecular Formula | C₆HClN₄ |
| Molecular Weight | 164.55 g/mol |
| Appearance | Off-white to tan solid |
| Melting Point | 45–47 °C |
| Solubility | Soluble in DMSO, DMF, THF, EtOAc; sparingly soluble in water. |
| Stability | Moisture sensitive; store under inert atmosphere (N₂/Ar) at 2–8 °C. |
| Hazards | Irritant (Skin/Eye/Respiratory). Potential sensitizer. Handle in a fume hood. |
Biological Context: The Cathepsin C Pathway
Understanding the downstream effects of Cathepsin C inhibition is vital for assay design. The diagram below illustrates the hierarchical activation pathway where Cathepsin C acts as the "gatekeeper" for inflammatory proteases.
Figure 1: The Gatekeeper Role of Cathepsin C. Inhibition at the Cat C stage prevents the maturation of multiple downstream inflammatory proteases.
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
The core workflow involves displacing the chlorine atom with a primary or secondary amine. This reaction is highly regioselective due to the activation provided by the ortho- and para-like positioning of the nitrile groups.
Reaction Scheme
Materials Required[2][3][4][5][6][7][8][9]
-
Substrate: 3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv)
-
Nucleophile: Amine of choice (e.g., (S)-3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester for peptidomimetic analogs) (1.0 – 1.1 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve 3-Chloropyrazine-2,5-dicarbonitrile (500 mg, 3.04 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent over-reaction or polymerization, as the substrate is highly electrophilic.
-
-
Addition:
-
Add Triethylamine (0.85 mL, 6.08 mmol) dropwise.
-
Dissolve the Amine Nucleophile (3.04 mmol) in THF (2 mL) and add it dropwise to the reaction mixture over 5 minutes.
-
Observation: A precipitate (triethylammonium chloride) typically forms immediately, indicating reaction progress.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a lower fluorescent product spot should appear.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (50 mL) .
-
Wash sequentially with:
-
Water (2 × 20 mL) – Removes amine salts.
-
Brine (1 × 20 mL) – Dries the organic layer.
-
-
Dry the organic phase over anhydrous Na₂SO₄ .[2]
-
Filter and concentrate under reduced pressure (Rotavap) at 40 °C.
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps.
-
If necessary, purify via Flash Column Chromatography (Silica Gel 60).
-
Gradient: 0%
40% EtOAc in Hexanes.
-
Experimental Workflow Diagram
Figure 2: Optimized synthetic workflow for
Analytical Quality Control
To ensure the integrity of the intermediate for drug development, the following QC parameters must be met.
| Method | Expected Result / Criteria |
| HPLC Purity | > 95% (Area under curve at 254 nm). |
| ¹H NMR (DMSO-d₆) | Absence of starting material peaks. Distinct signals for the added amine R-group. Pyrazine ring protons (if any remain) are typically shifted upfield relative to the chloro-precursor. |
| LC-MS (ESI+) | Mass shift corresponding to |
| Appearance | Product is typically a yellow to orange solid (conjugation extension). |
Troubleshooting Guide
-
Low Yield: Ensure the THF is anhydrous. Water competes as a nucleophile, leading to hydrolysis of the nitrile or chloride (forming the inactive hydroxy-pyrazine).
-
Multiple Spots on TLC: If the amine is a diamine, ensure strictly 1.0 equivalent is used to prevent double substitution or dimerization.
-
Incomplete Reaction: If the amine is sterically hindered, heat the reaction to 50 °C or switch solvent to DMF.
References
-
Synthesis of N-substituted 3-aminopyrazine-2,5-dicarbonitriles: Title: Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. Source: Bioorganic & Medicinal Chemistry Letters, 2012.[3] URL:[Link]
-
Cathepsin C as a Therapeutic Target: Title: Cathepsin C: structure, function, and pharmacological targeting.[1][4] Source: OAE Publishing Inc., 2023. URL:[Link]
-
Clinical Relevance (Brensocatib/Inhibitor Context): Title: Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).[5] Source: Journal of Medicinal Chemistry, 2016. URL:[Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Chloropyrazine-2,5-dicarbonitrile
Introduction: Accelerating Heterocyclic Chemistry with 3-Chloropyrazine-2,5-dicarbonitrile and Microwave Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyrazine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds and functional materials. 3-Chloropyrazine-2,5-dicarbonitrile is a highly versatile and reactive building block, featuring two electron-withdrawing nitrile groups that activate the pyrazine ring for nucleophilic substitution and a chlorine atom that serves as an excellent leaving group for cross-coupling reactions. The convergence of this reactive substrate with microwave-assisted organic synthesis (MAOS) offers a powerful platform for the rapid and efficient generation of diverse molecular libraries.
Microwave-assisted synthesis has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2][3] By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and improved purity profiles.[4] This is achieved through a unique heating mechanism involving dipolar polarization and ionic conduction, which leads to rapid and uniform heating of the reaction mixture.[2][3][5] This application note provides detailed protocols for two key transformations of 3-Chloropyrazine-2,5-dicarbonitrile using microwave irradiation: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods rely on conduction and convection to transfer thermal energy from an external source to the reaction mixture, a process that is often slow and inefficient. In contrast, microwave energy directly interacts with polar molecules and ions within the reaction medium.[2][5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[1][2][3][4][5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause significant and rapid heating.[1][3][5]
This direct and efficient energy transfer not only dramatically reduces reaction times but can also access alternative reaction pathways that may not be favored under conventional heating, leading to different product selectivities.[2]
Experimental Protocols: A Practical Guide
Safety Precautions:
-
Always conduct reactions in a dedicated microwave reactor equipped with temperature and pressure sensors.
-
Never use sealed vessels without pressure monitoring.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of 3-Chloropyrazine-2,5-dicarbonitrile with Amines
The electron-deficient nature of the pyrazine ring in 3-Chloropyrazine-2,5-dicarbonitrile makes it highly susceptible to nucleophilic aromatic substitution. This protocol details a general procedure for the rapid synthesis of 3-amino-pyrazine-2,5-dicarbonitrile derivatives.
Rationale for Experimental Choices:
-
Solvent: A polar, high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is chosen for its excellent ability to absorb microwave energy and its capacity to dissolve a wide range of organic compounds.[4]
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Microwave Parameters: The temperature and time are optimized to ensure complete conversion while minimizing the formation of byproducts. The power is typically set to a maximum value, and the reactor's software modulates it to maintain the target temperature.
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Chloropyrazine-2,5-dicarbonitrile (1.0 eq), the desired amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add 3-5 mL of N,N-Dimethylformamide (DMF).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-pyrazine-2,5-dicarbonitrile derivative.
Data Presentation:
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 120 | 15 | 92 |
| 2 | Benzylamine | 120 | 10 | 95 |
| 3 | Morpholine | 100 | 10 | 98 |
| 4 | 4-Fluoroaniline | 120 | 15 | 89 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific amine and reaction scale.
Visualization of the SNAr Workflow:
Caption: General workflow for the microwave-assisted SNAr reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Chloropyrazine-2,5-dicarbonitrile
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[6] This protocol outlines a general procedure for the coupling of 3-Chloropyrazine-2,5-dicarbonitrile with various boronic acids.
Rationale for Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for Suzuki couplings.[7]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
-
Microwave Parameters: Elevated temperatures are often required to drive the catalytic cycle, and microwave heating allows for reaching these temperatures rapidly and safely in a sealed vessel.
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Chloropyrazine-2,5-dicarbonitrile (1.0 eq), the desired boronic acid (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.0 eq).
-
Add 4 mL of 1,4-dioxane.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 15-30 minutes with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazine-2,5-dicarbonitrile derivative.
Data Presentation:
| Entry | Boronic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 140 | 20 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 140 | 20 | 88 |
| 3 | Thiophene-2-boronic acid | 130 | 15 | 82 |
| 4 | 3-Pyridinylboronic acid | 140 | 25 | 75 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific boronic acid and reaction scale.
Visualization of the Suzuki-Miyaura Workflow:
Caption: General workflow for the microwave-assisted Suzuki-Miyaura reaction.
Conclusion: A Gateway to Accelerated Discovery
The protocols detailed herein demonstrate the utility of microwave-assisted synthesis in conjunction with the versatile building block, 3-Chloropyrazine-2,5-dicarbonitrile. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times and improve yields for key synthetic transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. This approach not only accelerates the synthesis of individual target molecules but also enables the rapid generation of compound libraries for screening in drug discovery and materials science programs. The combination of this powerful heterocyclic synthon and modern heating technology represents a significant step forward in the efficient and sustainable practice of chemical synthesis.
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave Assisted Organic Synthesis. Columbia University.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
- Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid Analogs. Benchchem.
- Microwave-Assisted Synthesis of Some 3,5-Aryl
- Microwave Assisted Synthesis Of Some Substituted 2-pyrazoline - A Green Approach. Paripex - Indian Journal Of Research.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. MDPI.
- Microwave-Assisted Synthesis of Pyrazolotriazines. Thieme.
- Synthesis of starting compound and microwave assisted synthesis of final compounds.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- SUBSTITUTED 3-AMINOPYRAZINE-2,5-DICARBONITRILES AS NEW ANTIINFECTIVES. Sciforum.
- Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Benchchem.
- Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Bentham Science Publisher.
- MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. TSI Journals.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. visitka.narod.ru [visitka.narod.ru]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for nucleophilic substitution on 3-Chloropyrazine-2,5-dicarbonitrile.
This guide serves as a specialized technical support resource for researchers optimizing nucleophilic aromatic substitution (
Due to the extreme electron deficiency of this scaffold, standard pyrazine protocols often lead to decomposition or side reactions.[1] This guide prioritizes "Soft Chemistry"—mild conditions that maintain the integrity of the labile nitrile groups while effecting substitution.[1]
Technical Support Center: 3-Chloropyrazine-2,5-dicarbonitrile
Subject: Optimization of
Core Reactivity Profile
Before beginning, you must understand the substrate's electronic environment.[1] 3-Chloropyrazine-2,5-dicarbonitrile is not a standard heteroaryl chloride; it is a super-electrophile .[1][2]
-
Activation: The chlorine at C3 is activated by two ortho/para nitrile groups and the pyrazine nitrogens.[2][3]
-
The Trap: The primary failure mode is not lack of reactivity, but over-reactivity .[1][3] The molecule is highly susceptible to:
-
Polymerization/Tarry degradation: Caused by high temperatures or strong bases.[1][3]
-
Nitrile Hydrolysis: The C2-nitrile (ortho to Cl) is susceptible to hydration, forming the amide (3-chloropyrazine-2-carboxamide derivative).[1][2][3]
-
Ring Opening: Attack by hard nucleophiles (e.g., hydroxide, alkoxides) can degrade the ring.[1][2][3]
-
Standard Operating Procedure (The "Golden Path")
This protocol is the recommended starting point for amine nucleophiles.[1][3]
Reagents:
-
Substrate: 3-Chloropyrazine-2,5-dicarbonitrile (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0 - 1.1 eq)[1][2][3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or
(anhydrous).[1][2][3] -
Solvent: Anhydrous THF or MeCN (Avoid DMF/DMSO if possible to simplify workup).[1][2][3]
Protocol:
-
Dissolution: Dissolve the pyrazine substrate in anhydrous THF (0.1 M concentration) under
atmosphere. -
Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath). Crucial step.
-
Addition: Add the base, followed by the slow, dropwise addition of the amine nucleophile over 10 minutes.
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LC-MS.
-
Quench: Dilute with cold EtOAc, wash with water (pH neutral) and brine. Dry over
.[1][3][4][5]
Troubleshooting & FAQs
Category A: Reaction Outcome & Impurities[2][3]
Q: My reaction mixture turned black/tarry immediately upon adding the amine. What happened? A: You likely experienced exothermic decomposition .[1][3]
-
Cause: The substrate is too reactive for the temperature or concentration used.[2][3] The heat of reaction triggered polymerization.[1][3]
-
Solution:
-
Lower the temperature to -20°C or -10°C.
-
Dilute the reaction to 0.05 M.
-
Add the amine very slowly as a solution in THF.
-
Q: I see a new spot on TLC, but LC-MS shows a mass +18 (M+18). Is this a hydrate? A: This is likely nitrile hydrolysis (conversion of -CN to -CONH2).[2][3]
-
Cause: Presence of water in the solvent or base, often catalyzed by the basic conditions.[1][3] The C2-nitrile is activated by the adjacent Cl and N, making it prone to hydration.
-
Solution:
Q: I am observing double substitution (displacement of Cl and attack at a CN group). A: This occurs with aggressive nucleophiles (e.g., pyrrolidine, piperidine) or excess equivalents.[1][2]
-
Solution:
Category B: Solvent & Base Selection
Q: Can I use DMF or DMSO to improve solubility? A: Yes, but with caveats.
-
Risk: Polar aprotic solvents like DMF accelerate
reactions significantly (dipolar transition state stabilization).[1][2][3] For this substrate, that acceleration might lead to loss of selectivity.[1] -
Recommendation: Use THF or Dichloromethane (DCM) first.[1][2][3] Use DMF only if the substrate is insoluble and keep the temperature at -20°C.[3]
Q: Can I use alcohols (MeOH/EtOH) as solvents? A: NO.
-
Reason: Alcohols can act as nucleophiles.[1][3] In the presence of base, you risk forming the alkoxide ether (via
of the Cl) or imidates (attack at the nitrile).[1][2][3] Stick to non-nucleophilic solvents.[1][3]
Decision Logic & Workflow
The following diagrams visualize the decision-making process for optimizing these conditions.
Diagram 1: Solvent & Base Optimization Logic
Caption: Decision matrix for selecting reaction parameters based on nucleophile properties.
Diagram 2: Reaction Pathway & Side Reactions
Caption: Mechanistic pathways showing the desired SNAr route versus common failure modes.
Comparative Data: Base & Solvent Effects[2][3][5][7][8]
The following table summarizes expected outcomes based on reaction conditions for this specific scaffold.
| Solvent System | Base | Temperature | Expected Outcome | Risk Factor |
| THF (Anhydrous) | DIPEA | 0°C | High Yield (>85%) | Low.[2][3] Optimal conditions. |
| DMF | 60°C | Decomposition/Black Tar | Critical.[1][3] Too energetic. | |
| EtOH/MeOH | TEA | RT | Alkoxide byproduct | High.[1][3] Solvent competes. |
| Acetone/Water | NaOH | 0°C | Hydrolysis (Amide) | High.[1][2][3] OH- attacks nitrile.[3] |
| Toluene | TEA | Reflux | Polymerization | High.[1][3] Thermal instability.[1][3] |
References
-
Dolezal, M. et al. (2005).[1][2][3] Substituted 3-aminopyrazine-2,5-dicarbonitriles as new anti-infectives. Sciforum (ECSOC-9).[1][2][3]
- Relevance: Establishes 3-chloropyrazine-2,5-dicarbonitrile as a viable intermediate for amino-substitution and details the synthetic p
-
BenchChem Technical Guide. (2025). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile.
-
Reich, S. et al. (2025).[1][2][3] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. National Institutes of Health (PMC).[1][2][3]
- Relevance: Discusses the "super-electrophile" nature of pyrazines with multiple nitrile groups and their rapid reaction kinetics with nucleophiles (cysteine).
-
(Note: Link directs to related p53/pyrazine research context).
-
Lindsley, C.W. et al. (2002).[1][2][3] Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology.[1][3][7]
- Relevance: Validates the mechanism and the activating effects of ring nitrogens and electron-withdrawing groups on reaction r
Sources
- 1. sciforum.net [sciforum.net]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of 3-Chloropyrazine-2,5-dicarbonitrile synthesis
Technical Support Center: Optimizing the Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the synthesis of 3-Chloropyrazine-2,5-dicarbonitrile. This highly functionalized pyrazine is a critical intermediate for synthesizing 3-arylaminopyrazine-2,5-dicarbonitriles, which are potent1[1].
Mechanistic Insight & Causality
The pyrazine core in pyrazine-2,5-dicarbonitrile is severely deactivated due to the strong electron-withdrawing nature of the two nitrile groups. Direct chlorination using sulfuryl chloride (
Self-Validating Experimental Protocol
To ensure reproducibility and prevent batch loss, this protocol is designed as a self-validating system. Do not proceed to the workup phase without passing the analytical checkpoint.
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask and purge with argon. Maintain an argon blanket to strictly exclude atmospheric moisture.
-
Reagent Loading: Dissolve pyrazine-2,5-dicarbonitrile (1.0 eq, 10 mmol) in anhydrous toluene (50 mL). Add anhydrous DMF (0.5 eq, 5 mmol) to serve as the catalyst.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add sulfuryl chloride (
, 2.5 eq, 25 mmol) dropwise over 15 minutes. Note: Controlling the exothermic formation of the active chlorinating species prevents the off-gassing of and . -
Propagation: Stir at 0 °C for 30 minutes, then gradually warm the mixture to 40 °C. Stir for exactly 4.0 hours[2].
-
Validation Checkpoint (Crucial): Pull a 0.1 mL aliquot, quench it in a micro-vial containing diethyl ether and water. Analyze the organic layer via HPLC (C18 column, isocratic MeOH/H2O). Decision: Proceed to step 7 only if the starting material peak is <2%. If >2%, return to step 5 and stir for an additional hour.
-
Quenching & Extraction: Decant the toluene layer. Extract the residual heavy oil with diethyl ether (3 x 30 mL). Combine the organic layers and pour into 50 mL of ice water.
-
Neutralization: Carefully add solid sodium bicarbonate (
) until the aqueous layer reaches pH 7.5. Causality: Failure to neutralize will cause acid-catalyzed degradation of the nitrile groups during concentration. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via rapid flash chromatography (100% Dichloromethane) to afford the target compound.
Troubleshooting FAQs
Q1: My overall yield is consistently below 40%, and I recover a lot of unreacted starting material. What is failing?
A: This is a classic symptom of catalyst hydrolysis. If your toluene or DMF contains trace water, the
Q2: I am achieving full conversion, but my isolated yield is poor due to a heavy presence of di-chlorinated byproducts. How do I prevent over-chlorination?
A: Over-chlorination (e.g., formation of 3,6-dichloropyrazine-2,5-dicarbonitrile) occurs when the equivalents of
Q3: The product degrades or smears during silica gel chromatography. How can I improve my recovery during purification? A: 3-Chloropyrazine-2,5-dicarbonitrile is highly electrophilic. The activated chlorine atom—flanked by two nitrile groups and the pyrazine nitrogens—is highly susceptible to 3[3]. Standard slightly acidic or basic silica gel can catalyze the hydrolysis of the chlorine or the nitrile groups during column chromatography. Actionable Fix: Use neutral silica gel (pH 6.5-7.0) and avoid polar protic eluents. A rapid flash chromatography method using 100% Dichloromethane (DCM) minimizes the compound's residence time on the column.
Quantitative Data & Optimization Summary
The following table summarizes the causal relationship between reaction conditions and the final yield, demonstrating why the optimized parameters must be strictly followed.
| Condition Set | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity Profile | |
| A (Standard) | 4.0 | 0 to 25 | 5.5 | >99% | 51% | Di-chlorinated byproduct |
| B (Optimized) | 2.5 | 0 to 40 | 4.0 | 98% | 78% | None (Clean profile) |
| C (Reagent Starved) | 1.5 | 25 | 8.0 | 60% | 45% | Unreacted Starting Material |
| D (Aqueous Contam) | 2.5 | 0 to 40 | 4.0 | 30% | 15% | Unreacted SM + Hydrolysis |
Reaction Workflow & Decision Matrix
Workflow for the optimized chlorination of pyrazine-2,5-dicarbonitrile.
References
-
Title: SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES | Source: sciforum.net | URL: 1
-
Title: A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles | Source: benchchem.com | URL: 2
-
Title: Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles | Source: nih.gov | URL: 3
Sources
Side reactions and byproduct formation in 3-Chloropyrazine-2,5-dicarbonitrile synthesis
Technical Support Center: Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-Chloropyrazine-2,5-dicarbonitrile. This resource, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to explain the causality behind experimental choices, helping you navigate the challenges of side reactions and byproduct formation to achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic pathway for 3-Chloropyrazine-2,5-dicarbonitrile?
The most prevalent and efficient route to 3-Chloropyrazine-2,5-dicarbonitrile involves the cyclization of diaminomaleonitrile (DAMN) with a suitable C2-electrophile, followed by chlorination. DAMN is a versatile and readily available building block for a wide array of nitrogen-containing heterocycles, including pyrazines.[1][2][3]
A common approach involves reacting DAMN with an α-dicarbonyl compound like glyoxal to form the pyrazine ring, which is then subsequently chlorinated. However, a more direct route mentioned in the literature involves a one-pot reaction where cyclization and chlorination may occur concurrently or in a telescoped sequence using a chlorinating agent that also facilitates the cyclization.[4]
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
DAMN [label="Diaminomaleonitrile (DAMN)"]; C2_Electrophile [label="C2 Electrophile\n(e.g., Glyoxal)"]; Chlorinating_Agent [label="Chlorinating Agent\n(e.g., POCl3, SOCl2)"]; Intermediate [label="Pyrazine-2,5-dicarbonitrile\nIntermediate"]; Product [label="3-Chloropyrazine-2,5-dicarbonitrile"];
DAMN -> Intermediate [label="Cyclization"]; C2_Electrophile -> Intermediate; Intermediate -> Product [label="Chlorination"]; Chlorinating_Agent -> Product; } dot Caption: General synthetic workflow for 3-Chloropyrazine-2,5-dicarbonitrile.
Q2: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields are a common issue and can typically be attributed to three main factors: incomplete reaction, formation of side products, and losses during workup and purification.
A2.1: Incomplete Reaction
-
Cause: Insufficient reaction time, inadequate temperature, or poor reagent reactivity can lead to a significant amount of unreacted starting material. The cyclization of DAMN and subsequent chlorination are sensitive to reaction conditions.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic study to find the optimal temperature is recommended. For many chlorination reactions with agents like phosphorus oxychloride (POCl₃), heating is required.[5]
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the chlorinating agent is often necessary to drive the reaction to completion, but a large excess can lead to over-chlorination.
-
A2.2: Side Reactions & Byproduct Formation
-
Cause: The high reactivity of the starting materials and intermediates can lead to several unwanted side products. The most common issues are hydrolysis and polymerization.
-
Solution:
-
Strict Anhydrous Conditions: The nitrile groups are highly susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This can produce amide and carboxylic acid byproducts.[6][7][8][9][10] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.
-
Control Temperature: Exothermic reactions can lead to localized overheating, promoting the formation of tars and polymeric materials. Use controlled, portion-wise addition of reagents and an ice bath to manage the reaction temperature, especially during the initial stages.
-
A2.3: Purification Losses
-
Cause: The product may be lost during extraction, washing, or final purification steps like column chromatography or recrystallization.
-
Solution:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.
-
Purification Method: Choose the purification method that best suits the product's properties. Recrystallization is often effective for solid products and can minimize losses compared to chromatography if a suitable solvent system is found.[6]
-
Q3: I am observing significant amounts of water-soluble byproducts. What are they and how can I prevent them?
A3.1: Identity of Byproducts The most likely water-soluble byproducts are those resulting from the hydrolysis of one or both nitrile (-CN) groups. Under the often harsh acidic or basic conditions of the synthesis, water can act as a nucleophile.
-
Partial Hydrolysis: Leads to the formation of 3-chloro-5-carbamoylpyrazine-2-carbonitrile (amide-nitrile).
-
Full Hydrolysis: Can lead to 3-chloro-5-carboxypyrazine-2-carbonitrile (carboxylic acid-nitrile) or even dicarboxylic acid derivatives.
A3.2: Mechanism of Nitrile Hydrolysis Nitrile hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid (or its salt). This process is catalyzed by both acid and base.[6][7][8][9][10]
dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Product [label="3-Chloropyrazine-\n2,5-dicarbonitrile"]; Amide [label="Amide-Nitrile Byproduct"]; Acid [label="Carboxylic Acid-Nitrile\nByproduct"];
Product -> Amide [label="H₂O / H⁺ or OH⁻\n(Partial Hydrolysis)"]; Amide -> Acid [label="H₂O / H⁺ or OH⁻\n(Full Hydrolysis)"]; } dot Caption: Pathway for the hydrolysis of nitrile groups.
A3.3: Prevention Strategies
-
Anhydrous Conditions: This is the most critical factor. Dry all solvents (e.g., over molecular sieves) and reagents thoroughly. Ensure glassware is flame-dried or oven-dried before use.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Quenching: Quench the reaction by pouring it onto ice water. This rapidly dilutes the reagents and lowers the temperature, minimizing hydrolysis during the workup phase.
Q4: My TLC plate shows multiple spots. What are the likely side products besides hydrolysis?
Besides hydrolysis, several other side reactions can occur, leading to a complex product mixture.
-
Over-chlorination: If the reaction conditions are too harsh or excess chlorinating agent is used, a second chlorine atom can be introduced, leading to 3,6-dichloropyrazine-2,5-dicarbonitrile.
-
Incomplete Chlorination: Residual 3-hydroxypyrazine-2,5-dicarbonitrile or its tautomer may remain if the chlorination is incomplete.
-
Dimerization/Polymerization: Pyrazine systems, especially when activated, can undergo dimerization or form polymeric tars, which often appear as baseline material or discolored spots on a TLC plate. This is particularly prevalent at high temperatures.[7]
-
Reaction with Solvent: Some chlorinating agents, like thionyl chloride (SOCl₂), can react with certain solvents (e.g., DMF) or even the starting material itself in unintended ways.[11][12]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Starting Material Present | 1. Insufficient reaction time or temperature.2. Inactive chlorinating agent. | 1. Monitor reaction by TLC until starting material is consumed.2. Gradually increase temperature, monitoring for byproduct formation.3. Use a fresh bottle of the chlorinating agent (e.g., POCl₃, SOCl₂). |
| Product is a Dark Oil or Tar | 1. Reaction temperature was too high.2. Polymerization side reactions. | 1. Maintain strict temperature control; use an ice bath during reagent addition.2. Add reagents slowly or portion-wise to control exotherms.3. Consider using a higher-boiling, inert solvent to better regulate temperature. |
| Multiple Spots on TLC | 1. Hydrolysis of nitrile groups.2. Over-chlorination.3. Dimerization or other side reactions. | 1. Ensure strict anhydrous conditions and an inert atmosphere.2. Optimize stoichiometry of the chlorinating agent (try reducing from 3.0 eq. to 2.5 eq.).3. Purify carefully using column chromatography with a gradient elution. |
| Difficulty in Purification/Isolation | 1. Product is highly soluble in the workup solvent.2. Formation of emulsions during extraction.3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction.2. Add brine (saturated NaCl solution) to break emulsions.3. Try a different solvent system for chromatography or consider recrystallization.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile
This protocol is a representative procedure synthesized from methods for analogous heterocyclic chlorinations. Researchers should perform their own optimization.
Materials:
-
Diaminomaleonitrile (DAMN) (1.0 eq.)
-
Glyoxal (40% in H₂O) (1.1 eq.)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq.)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another high-boiling inert solvent
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (1.0 eq.) in toluene.
-
Add glyoxal (1.1 eq.) dropwise to the suspension. The mixture may exotherm slightly.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the formation of the pyrazine-2,5-dicarbonitrile intermediate and consumption of DAMN.
-
Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure.
-
Chlorination: To the crude intermediate, add phosphorus oxychloride (3.0 - 5.0 eq.) and a catalytic amount of DMF under an inert atmosphere (N₂).
-
Heat the reaction mixture to 90-110 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. (Caution: Exothermic and release of HCl gas) .
-
Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 3-Chloropyrazine-2,5-dicarbonitrile
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (or Dichloromethane)
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the solvent mixture used for elution. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with pure hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., starting from 0% and increasing to 5%, 10%, 20% ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 3-Chloropyrazine-2,5-dicarbonitrile as a solid.
References
-
Gotor-Gotor, A., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. Polymers (Basel). Available at: [Link]
-
Al-Shammari, M. B., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile. Molecules. Available at: [Link]
- Martin, E. K. (1971). Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile. US Patent 3,629,318A.
-
Santa María, M. D., et al. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. ResearchGate. Available at: [Link]
-
Servusova, B., et al. (2005). SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. Sciforum. Available at: [Link]
-
Al-Azmi, A. (2015). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
Ocal, N., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. Available at: [Link]
-
Karmas, G. (1953). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]
- God-Chaux, A. P. & Schutz, H. (1962). Purification of pyrazine. US Patent 3,033,864A.
-
Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Bentham Science. Available at: [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]
-
Santa María, M. D., et al. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC. Available at: [Link]
-
Ali, M. M., et al. (2023). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]
-
Sobhani, Z., et al. (2017). Chemoselective reactions of Diaminomaleonitrile (Damn) in water. Longdom Publishing. Available at: [Link]
-
Dinsmore, C. J., et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. PubMed. Available at: [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
Li, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. Available at: [Link]
-
Wang, Z., et al. (2024). NBS-Mediated C(sp2)-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. MDPI. Available at: [Link]
-
Al-Shammari, M. B., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 11. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 12. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the low solubility of 3-Chloropyrazine-2,5-dicarbonitrile in experiments
To: User From: Technical Support Center – Advanced Synthesis & Chemical Biology Division Subject: Technical Guide: Managing Solubility & Stability of 3-Chloropyrazine-2,5-dicarbonitrile
Executive Summary: The Solubility-Reactivity Paradox
3-Chloropyrazine-2,5-dicarbonitrile presents a classic "Solubility-Reactivity Paradox" in experimental chemistry.
-
Solubility Challenge: The planar, electron-deficient pyrazine core stacked with nitrile groups creates strong intermolecular dipole-dipole interactions, rendering it poorly soluble in non-polar solvents (e.g., Hexanes, Toluene) and only moderately soluble in low-polarity aprotic solvents (e.g., DCM).[1]
-
Reactivity Challenge: The specific arrangement of electron-withdrawing nitrile groups at positions 2 and 5 activates the chlorine at position 3 towards Nucleophilic Aromatic Substitution (SNAr) .
Critical Warning: While polar solvents improve solubility, nucleophilic polar solvents (Water, Methanol, Ethanol) will rapidly degrade the compound, displacing the chlorine atom to form the corresponding hydroxy- or alkoxy-pyrazine derivatives.[1]
Solvent Compatibility & Selection Guide
This table categorizes solvents based on their ability to dissolve the compound without triggering degradation.
| Solvent Class | Examples | Compatibility | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (Recommended) | Best for Stock Solutions. Must be anhydrous to prevent hydrolysis.[1][2] Excellent solubility (>50 mM typical). |
| Polar Aprotic | Acetonitrile (MeCN) | Medium | Good for reactions; lower boiling point allows easier removal. Moderate solubility. |
| Polar Protic | Water, Methanol, Ethanol | INCOMPATIBLE | DO NOT USE. Causes rapid SNAr reaction (solvolysis), replacing the -Cl group.[1] |
| Non-Polar | Hexane, Pentane | Low | Poor solubility. Useful only as anti-solvents for precipitation/purification. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low-Medium | Useful for extraction but often insufficient for high-concentration stock solutions.[1][2] |
Step-by-Step Protocol: Preparation of Stable Stock Solutions
Objective: Create a stable 50 mM stock solution for biological assays or synthetic applications.
Reagents & Equipment:
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [Purity ≥ 99.8%, stored over molecular sieves][1]
-
Argon or Nitrogen gas line[1]
-
Sonicator (Optional)[1]
Methodology:
-
Environment Control:
-
Work in a fume hood. If possible, weigh the solid in a glovebox or under a blanket of inert gas (N2/Ar) to minimize moisture uptake.
-
Reasoning: The electron-deficient ring makes the compound hygroscopic and prone to hydrolysis.[2]
-
-
Solvent Addition:
-
Calculate the required volume of Anhydrous DMSO .
-
Add the solvent slowly to the vial containing the solid.
-
Do NOT vortex vigorously immediately; this can spread solid on the walls where it might not dissolve.
-
-
Dissolution via Gentle Energy:
-
Swirl the vial gently. If solid remains, use short bursts of sonication (5–10 seconds).
-
Caution: Avoid prolonged sonication which generates heat. Heat + trace moisture = accelerated degradation.
-
-
Storage:
Troubleshooting & FAQs
Q1: I diluted my DMSO stock into aqueous buffer (PBS) and it precipitated immediately. What happened?
-
Diagnosis: "Crash-out" effect. The compound is highly hydrophobic. Rapid dilution into a high-polarity aqueous environment forces the molecules to aggregate.[1][2]
-
Solution:
-
Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before the final buffer.
-
Surfactants: Add 0.05% Tween-80 or dilute into a carrier like PEG-400/Saline if compatible with your assay.[1][2]
-
Concentration Limit: Determine the maximum aqueous solubility (likely <100 µM). Do not exceed this in the final assay buffer.
-
Q2: My stock solution changed color from colorless/pale yellow to bright yellow/orange.
-
Diagnosis: Chemical degradation.[3][4][5][6] The chlorine atom has likely been displaced by water (hydrolysis) or an amine impurity, changing the conjugation and electronic absorption of the pyrazine ring.
-
Action: Discard the stock. Prepare fresh using newly opened or dried anhydrous DMSO.
Q3: Can I warm the solution to speed up dissolution?
-
Advice: Only as a last resort and strictly controlled (<40°C).
-
Risk: Higher temperatures exponentially increase the rate of nucleophilic attack by any trace impurities.
Visual Workflows (Graphviz)
Figure 1: Solubility & Stability Decision Tree
This diagram illustrates the logical flow for selecting the correct solvent system based on the experimental goal.
Caption: Decision tree for solvent selection emphasizing the avoidance of nucleophilic solvents to prevent SNAr degradation.
Figure 2: Stock Preparation Workflow
A visual guide to the anhydrous handling protocol.
Caption: Step-by-step workflow for preparing stable stock solutions under anhydrous conditions.
References
-
BenchChem. A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. (Discusses the reactivity of chloropyrazine intermediates and SNAr susceptibility). [1]
-
Organic Syntheses. Continuous Flow Hydration of Pyrazine-2-carbonitrile. (Provides context on the hydrolysis risks of pyrazine nitriles).
-
National Institutes of Health (NIH) - PubChem. 3-Chloropyrazine-2-carbonitrile Compound Summary.[1][2] (General physical properties and safety data).
-
MDPI. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures. (Methodology for cosolvent thermodynamics, applicable to solubility optimization).
-
Ziath. Samples in DMSO: What an end user needs to know. (Best practices for DMSO stock management and hygroscopicity).
Sources
- 1. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 2. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. vliz.be [vliz.be]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 3-Chloropyrazine-2,5-dicarbonitrile for lab production
Technical Support Center: Scale-Up Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile
Introduction: The Strategic Importance of the 3-Chloro Intermediate
You are likely accessing this guide because you are utilizing 3-Chloropyrazine-2,5-dicarbonitrile as a high-reactivity electrophile for nucleophilic aromatic substitution (
Unlike its mono-nitrile counterparts, the 2,5-dicarbonitrile substitution pattern renders the C-3 chlorine atom exceptionally labile to nucleophiles (amines, thiols, alkoxides) due to the synergistic electron-withdrawing effects of the two cyano groups and the para-nitrogen. This reactivity, however, makes the scale-up process unforgiving. Moisture sensitivity and rapid hydrolysis are your primary adversaries.
This guide moves beyond basic literature preparations to address the causality of failure modes during scale-up (10g to 1kg) and provides self-validating protocols.
Module 1: Synthetic Route Selection & Logic
For scale-up, we prioritize the Deoxychlorination of 3-Hydroxypyrazine-2,5-dicarbonitrile over direct chlorination or Sandmeyer routes.
Why this route?
-
Regiospecificity: Direct chlorination of pyrazine-2,5-dicarbonitrile often yields mixtures of mono- and di-chlorinated products (3-chloro vs 3,6-dichloro). Starting from the 3-hydroxy tautomer locks the regiochemistry.
-
Atom Economy: The Sandmeyer route (from 3-amino) generates stoichiometric diazonium waste, which is hazardous at scale. The
route, while requiring careful quenching, is more thermally predictable.
Visual Workflow: Synthesis Pathway
Caption: Logical flow of the deoxychlorination mechanism. Note that the reaction proceeds via an activated phosphorodichloridate intermediate, requiring thermal energy to drive the final chloride displacement.
Module 2: Critical Reagents & Stoichiometry (The "Upstream")
Inaccurate stoichiometry is the leading cause of "stuck" reactions where the hydroxy starting material remains.
| Reagent | Role | Scale-Up Rec.[1][2][3][4][5][6] (Equivalents) | Technical Rationale |
| Chlorinating Agent & Solvent | 5.0 - 10.0 eq | Acts as the solvent to ensure homogeneity. Excess drives the equilibrium towards the chloride. | |
| Booster (Optional) | 0.5 - 1.0 eq | Add only if the reaction stalls. | |
| DMF | Catalyst | 0.1 - 0.5 eq | Forms the Vilsmeier-Haack reagent with |
| DIEA / Pyridine | Base (Acid Scavenger) | 1.0 - 1.2 eq | Neutralizes the HCl generated, preventing protonation of the pyrazine nitrogens which would deactivate the ring. |
Module 3: Step-by-Step Scale-Up Protocol
Target Scale: 50g Input Self-Validating Step: The "Clear Solution" Test. The starting material is a solid suspension. The reaction is complete only when the solution becomes homogeneous and darkens (reddish-brown).
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, and an internal temperature probe. Flush with
. -
Charging: Add 3-hydroxypyrazine-2,5-dicarbonitrile (50g).
-
Solvent/Reagent Addition: Add
(250 mL) at room temperature. Warning: Slight exotherm. -
Catalysis: Add DMF (2-3 mL) dropwise.
-
Activation: Add DIEA (N,N-Diisopropylethylamine) slowly. Maintain temp < 40°C.
-
Reaction: Heat to 80–90°C .
-
Checkpoint: Monitor by TLC (DCM/MeOH 95:5) or HPLC every hour. The hydroxy starting material is very polar; the product is non-polar.
-
Duration: Typically 3-6 hours.
-
-
Workup (The Danger Zone):
-
Cool reaction mass to 25°C.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (1 kg) with vigorous stirring. Do not add water to the
mixture ; always add acid to water/ice. -
Temperature Control: Keep quench mass < 10°C to prevent hydrolysis of the nitrile groups to amides.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (
mL).-
Troubleshooting: If an emulsion forms, filter the biphasic mixture through a Celite pad.
-
-
Neutralization: Wash combined organics with saturated
(cold) until pH ~7, then brine. -
Isolation: Dry over
, filter, and concentrate at < 35°C (vac).-
Purification: Recrystallize from minimal hot toluene or hexane/DCM if necessary.
-
Module 4: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a new spot on TLC that isn't starting material.
Diagnosis: You likely hydrolyzed the nitrile group. Cause: The quench was too hot, or the extraction took too long in the presence of acidic water. Solution:
-
Use ice/salt baths during quenching to keep T < 0°C.
-
Perform the extraction rapidly.
-
Self-Validation: Check IR spectrum. A strong peak at ~1680
indicates amide formation (hydrolysis of CN). The target nitrile peak is sharp at ~2240 .
Q2: The reaction solidified/crashed out during heating.
Diagnosis: Polymerization or insufficient solvent.
Cause: Pyrazine dicarbonitriles are prone to polymerization if the concentration is too high or if "hot spots" occur.
Solution: Increase
Q3: I am getting skin irritation despite wearing gloves.
Diagnosis: Pyrazine sensitization. Safety Alert: Chloropyrazines are potent sensitizers and lachrymators. They can penetrate standard nitrile gloves over time. Solution: Use Double-gloving (Silver Shield/Laminate under Nitrile). Work strictly in a fume hood. Decontaminate glassware with 1M NaOH (to hydrolyze the chloro group) before removing from the hood.
Module 5: Safety Decision Tree
Handling cyanide-bearing electrophiles requires a rigid safety logic.
Caption: Safety logic for workup. Maintaining neutral pH minimizes the risk of HCN evolution from hydrolyzed nitrile byproducts.
References
-
Synthesis of 3-Chloropyrazine-2,5-dicarbonitrile
-
General Chlorin
Method):- Source: ChemicalBook, "Synthesis of 3-Chloropyrazine-2-carbonitrile" (Analogous Protocol).
- Context: Provides the baseline stoichiometry for chlorinating pyrazine carbonitriles using /DMF/Toluene.
-
Safety & Handling (SDS)
- Source: PubChem CID 292465.
- Context: GHS classification: Acute Tox 4, Skin Irrit 2. Warning on hydrolysis to HCN.
-
Scale-Up Considerations for Pyrazines
- Source: BenchChem, "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles."
- Context: Discusses the reactivity of the C-Cl bond in 2,5-dicarbonitrile systems vs mono-nitriles.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. academia.edu [academia.edu]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
Troubleshooting low conversion rates in reactions involving 3-Chloropyrazine-2,5-dicarbonitrile
Topic: Troubleshooting low conversion rates in reactions involving 3-Chloropyrazine-2,5-dicarbonitrile Role: Senior Application Scientist
Executive Summary
3-Chloropyrazine-2,5-dicarbonitrile (CAS: 55557-52-3) is a highly electrophilic heteroaromatic intermediate. Its reactivity is driven by the electron-deficient pyrazine ring, further activated by two electron-withdrawing nitrile groups at the 2- and 5-positions. While this makes the C3-chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), it also renders the molecule hypersensitive to hydrolysis and competitive side reactions.
This guide addresses the specific kinetic and thermodynamic barriers leading to "low conversion" and provides validated protocols to restore reaction efficiency.
Part 1: Diagnostic Pathway (Visualizing the Problem)
Before adjusting parameters, identify where the mass balance is being lost. The following diagram maps the competitive pathways governing the fate of your starting material.
Figure 1: Competitive reaction pathways. Path 1 is the desired SNAr mechanism. Paths 2 and 3 represent common moisture-induced failures.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My LC-MS shows significant starting material (SM) remaining after 24 hours."
Diagnosis: Kinetic Stalling or Solubility Limited. The electron-deficiency of the pyrazine ring usually ensures rapid reaction. If SM remains, the issue is likely solubility or protonation of the nucleophile .
-
Q: What solvent system are you using?
-
Issue: 3-Chloropyrazine-2,5-dicarbonitrile has poor solubility in non-polar solvents like hexane or cold toluene. If the reaction is heterogeneous (a slurry), the effective concentration of the electrophile is too low.
-
Solution: Switch to polar aprotic solvents like anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). These solubilize the pyrazine fully, increasing the collision frequency with the amine.
-
-
Q: Did you add enough base?
-
Issue: SNAr reactions release HCl. If you use only 1 equivalent of amine, the HCl generated instantly protonates the remaining amine, turning it into a non-nucleophilic ammonium salt (
). The reaction stalls at 50% conversion. -
Solution: Use at least 2.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the acid. Alternatively, use excess amine (if cheap) or an inorganic base like
in DMF.
-
Scenario B: "The reaction turned black, and I have low yield."
Diagnosis: Decomposition/Polymerization. The dicarbonitrile motif makes the ring susceptible to radical polymerization or nucleophilic attack at the nitrile carbons (Pinner reaction) under harsh conditions.
-
Q: What is your reaction temperature?
-
Issue: Refluxing in high-boiling solvents (e.g., Xylene, DMF >100°C) can trigger the degradation of the nitrile groups or the pyrazine ring itself.
-
Solution: Lower the temperature.[1] This reaction often proceeds at room temperature or mild heating (40–60°C) in THF. If using toluene, keep it below 80°C unless the amine is extremely sterically hindered.
-
-
Q: Are you using a strong inorganic base?
-
Issue: Strong bases like NaOH or NaH can attack the nitrile groups (hydrolysis to amide) or displace the chloride with a hydroxyl group (forming the inactive 3-hydroxypyrazine).
-
Solution: Switch to organic bases (DIPEA, Et3N) or mild inorganic bases (
, ).
-
Scenario C: "I see a new peak with Mass = Product + 18."
Diagnosis: Hydrolysis (Water Contamination).
The "+18" mass shift indicates the addition of water (
-
Q: How dry are your reagents?
-
Issue: The C3-chlorine is so activated that it will react with trace water in the solvent faster than with a bulky amine.
-
Solution: Use anhydrous solvents (stored over molecular sieves). Ensure the reaction vessel is flame-dried and under an inert atmosphere (
or Ar). -
Check: If the +18 peak appears during the reaction, your solvent is wet. If it appears after workup, you are hydrolyzing the nitrile during the quench. Avoid acidic aqueous washes; use neutral buffers.
-
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize conversion while minimizing hydrolysis and polymerization.
Reaction: Amination of 3-Chloropyrazine-2,5-dicarbonitrile
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF (or Dry Toluene) | THF balances solubility with easy removal. Toluene is good if product precipitates. |
| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular kinetics. |
| Stoichiometry | 1.0 eq SM : 1.1 eq Amine : 2.5 eq Base | Slight excess of amine ensures completion; base scavenges HCl. |
| Temperature | 60°C (Start at RT) | Mild heat overcomes activation energy without charring. |
| Atmosphere | Nitrogen / Argon | Prevents moisture ingress (hydrolysis). |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]
-
Dissolution: Add 3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv) and anhydrous THF (10 mL per mmol). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (
) (2.5 equiv) via syringe. -
Nucleophile Addition: Add the Amine (1.1 equiv) dropwise.
-
Note: If the amine is a solid, dissolve it in a minimal amount of THF first.
-
-
Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS.
-
Checkpoint: Most reactions complete within 2–6 hours. If SM persists after 6 hours, add 0.1 equiv more amine and raise temp to reflux (66°C).
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Part 4: Comparative Data (Solvent & Base Effects)
The following data summarizes expected outcomes based on reaction conditions, derived from analogous pyrazine chemistry [1, 2].
| Condition | Solvent | Base | Temp | Typical Yield | Primary Issue |
| Standard | Toluene | Reflux (110°C) | 60-70% | Thermal decomposition; Tars. | |
| Optimized | THF | DIPEA | 60°C | 85-95% | High purity; Fast conversion. |
| Aqueous | THF/H2O | NaOH | RT | <10% | Hydrolysis to 3-OH derivative. |
| High Temp | DMF | 120°C | 40% | Polymerization (Black mixture). |
References
-
Sciforum. (2005).[6] Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Anti-infectives. Retrieved from [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 6. sciforum.net [sciforum.net]
Optimizing solvent systems for reactions with 3-Chloropyrazine-2,5-dicarbonitrile
This guide serves as a specialized technical support resource for optimizing reaction conditions involving 3-Chloropyrazine-2,5-dicarbonitrile . It is designed for medicinal chemists and process engineers encountering yield, solubility, or stability issues during nucleophilic aromatic substitution (
Executive Summary: The Reactivity Profile
3-Chloropyrazine-2,5-dicarbonitrile is an exceptionally electron-deficient scaffold.[1] The pyrazine ring, already electron-poor, is further deactivated by two strong electron-withdrawing nitrile groups (positions 2 and 5).[1]
-
Primary Reactivity: The C-Cl bond at position 3 is highly activated for
displacement. -
Critical Risk: The nitrile groups are susceptible to hydrolysis (to carboxamides) under basic/aqueous conditions, and the ring is prone to degradation if nucleophiles are too harsh.[1]
-
Solvent Challenge: Balancing solubility (requires polarity) with stability (requires anhydrous/neutral conditions) and workup efficiency.
Part 1: Solvent System Selection Guide
The choice of solvent dictates reaction kinetics and the impurity profile. Use this decision matrix to select the optimal system for your specific nucleophile.
Tier 1: Non-Polar / Low-Polarity Aprotic (Recommended for Scale-up)
-
Solvents: Toluene, Xylenes, Chlorobenzene.[1]
-
Why: These solvents minimize side reactions (like nitrile hydrolysis) and allow for easy aqueous workup.[1]
-
Trade-off: The starting material has limited solubility.[2] Reactions often proceed as a slurry (heterogeneous) and require higher temperatures (reflux) or phase transfer catalysts (PTC).[1]
-
Protocol Insight: Refluxing in dry toluene is the standard for aminolysis (reaction with anilines) to prevent hydrolysis products [1].
Tier 2: Polar Aprotic (High Reactivity)
-
Solvents: DMF, DMSO, NMP, Acetonitrile.[1]
-
Why: Excellent solubility and rapid reaction rates due to better solvation of the nucleophile and the transition state.
-
Trade-off: High risk of "oiling out" during quenching. DMSO/DMF are difficult to remove completely, and residual solvent can interfere with crystallization.[1] Hygroscopic nature increases hydrolysis risk.
-
Protocol Insight: Use these for weak nucleophiles or temperature-sensitive substrates. Strictly anhydrous conditions are required.[1]
Tier 3: Protic Solvents (Avoid)
-
Solvents: Methanol, Ethanol, Water.[1]
-
Status: CONTRAINDICATED. [1]
-
Why: Alcohols can act as competitive nucleophiles, leading to ether byproducts (alkoxylation) replacing the chloride.[1] Water causes rapid hydrolysis of the nitrile groups to amides.
Part 2: Interactive Troubleshooting Guide (FAQ)
Q1: My reaction conversion is stalled at ~60% in Toluene. How do I push it to completion?
Diagnosis: The reaction is likely kinetics-limited due to poor solubility of the 3-chloropyrazine-2,5-dicarbonitrile in non-polar media.[1] Solution:
-
Concentration: Increase concentration to 0.5–1.0 M to improve collision frequency.
-
Catalysis: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-5 mol%).[1] This solubilizes the nucleophile (if ionic) or helps the interface interaction.[1]
-
Base Switch: If using an organic base (TEA/DIPEA), switch to an inorganic base (
or ) and add the PTC.[1]
Q2: I see a new impurity spot (approx. +18 mass units) by LC-MS. What is it?
Diagnosis: This is the hydrolysis product . One of the nitrile groups (-CN) has hydrolyzed to a primary amide (-CONH2).[1] Root Cause: Moisture ingress. The electron-deficient ring makes the nitriles hyper-electrophilic. Corrective Action:
-
Solvent Drying: Ensure Toluene/DMF is dried over molecular sieves (3Å or 4Å).[1]
-
Base Quality: Wet inorganic bases are common culprits. Flame-dry
before use. -
Atmosphere: Maintain a positive pressure of Nitrogen or Argon.
Q3: The product "oils out" during aqueous workup from DMF/DMSO. How do I isolate a solid?
Diagnosis: The product is moderately polar and is being solubilized by the residual dipolar aprotic solvent in the aqueous phase, preventing crystallization. Protocol:
-
Dilution: Pour the reaction mixture into a large excess (10x volume) of ice-cold water with vigorous stirring.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.
-
Extraction: Do not rely on filtration if oiling occurs. Extract with Ethyl Acetate/THF (3:1) mixture.[1] The THF helps pull the product out of the aqueous/DMSO emulsion. Wash the organic layer 3x with water to remove DMF.
Part 3: Visualizing the Optimization Logic
Workflow 1: Solvent Decision Tree
This diagram guides you through the solvent selection process based on your nucleophile and scale.
Caption: Decision matrix for selecting the optimal solvent system based on nucleophile strength and reaction scale.
Workflow 2: Troubleshooting Reaction Impurities
Diagnose common side reactions and their mitigation strategies.
Caption: Diagnostic flow for identifying and correcting common impurity profiles in chloropyrazine-dicarbonitrile reactions.
Part 4: Validated Experimental Protocol
Standard Operating Procedure: Amination of 3-Chloropyrazine-2,5-dicarbonitrile Based on optimized conditions for substituted pyrazine-2,5-dicarbonitriles [1].
| Parameter | Specification | Notes |
| Solvent | Anhydrous Toluene | Preferred over DMF for cleaner isolation. |
| Concentration | 0.05 M - 0.1 M | Moderate dilution prevents dimerization. |
| Base | Triethylamine (2.0 eq) | Scavenges HCl byproduct.[1] |
| Temperature | Reflux ( | Required to overcome solubility issues in toluene.[1] |
| Time | 4 - 6 Hours | Monitor by TLC/LC-MS. |
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus.
-
Charge: Add 3-Chloropyrazine-2,5-dicarbonitrile (1.0 eq) and anhydrous Toluene (20 mL/mmol). The mixture may be a slurry.
-
Addition: Add the aniline/amine nucleophile (1.0 - 1.1 eq) followed by Triethylamine (2.0 eq).
-
Reaction: Heat to reflux.[2] The slurry typically clears as the reaction proceeds and the more soluble product forms.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove traces of unreacted amine.[1]
References
-
Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Anti-infectives. Source: Sciforum (M. Dolezal et al.) Context:[1] Details the synthesis of 3-arylamino derivatives from 3-chloropyrazine-2,5-dicarbonitrile using toluene reflux. URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry Context: Foundational mechanism for SNAr on electron-deficient rings, explaining the activating effect of nitrile groups. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloropyrazine-2,5-dicarbonitrile and Other Dihalogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyrazines represent a class of heterocyclic compounds with immense synthetic utility and a broad spectrum of biological activities. The strategic functionalization of the pyrazine core is paramount in the development of novel therapeutic agents and advanced materials. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloropyrazine-2,5-dicarbonitrile against other dihalogenated pyrazines, offering field-proven insights and experimental data to inform synthetic strategies.
The pyrazine ring, being electron-deficient, is predisposed to nucleophilic aromatic substitution (SNAr), a characteristic that is further modulated by the nature and position of its substituents. The presence of two strongly electron-withdrawing nitrile groups in 3-Chloropyrazine-2,5-dicarbonitrile significantly activates the pyrazine ring towards nucleophilic attack, setting it apart from less activated dihalogenated pyrazines. Conversely, in palladium-catalyzed cross-coupling reactions, where the carbon-halogen bond strength is a key determinant, a different reactivity profile emerges.
This guide will dissect these reactivity patterns, providing a comparative framework for key transformations including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile, which is facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. For halopyrazines, the general order of reactivity is F > Cl > Br > I, driven by the high electronegativity of fluorine.
The two nitrile groups in 3-Chloropyrazine-2,5-dicarbonitrile render it exceptionally reactive towards nucleophiles. This heightened electrophilicity allows for facile substitution of the chlorine atom under mild conditions. In contrast, dihalogenated pyrazines lacking such strong activating groups, like 2,5-dichloropyrazine, will require more forcing conditions to achieve similar transformations.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Activating Groups | Expected Relative Reactivity with Amines | Typical Reaction Conditions |
| 3-Chloropyrazine-2,5-dicarbonitrile | Two -CN groups | Very High | Room temperature to mild heating (e.g., 80 °C)[1] |
| 2,5-Dichloropyrazine | None | Moderate | Elevated temperatures required |
| 2,5-Dibromopyrazine | None | Moderate | Elevated temperatures required |
| 3-Bromo-5-chloropyrazine-2-carbonitrile | One -CN group | High | Mild to moderate heating |
This table provides a qualitative comparison based on established principles of SNAr reactions on electron-deficient heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond dissociation energy. The generally accepted reactivity trend is I > Br > Cl > F, as the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[2]
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For dihalogenated pyrazines, the choice of halogen significantly impacts the reaction conditions required.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Compound | Halogen for Coupling | Expected Relative Reactivity | Typical Catalyst System | Typical Base |
| 3-Chloropyrazine-2,5-dicarbonitrile | -Cl | Low to Moderate | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ |
| 2,5-Dichloropyrazine | -Cl | Low to Moderate | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄ |
| 2,5-Dibromopyrazine | -Br | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Cs₂CO₃, K₂CO₃ |
| 3-Bromo-5-chloropyrazine-2-carbonitrile | -Br (more reactive) | High (for Br), Low (for Cl) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ |
This table synthesizes information based on typical yields and conditions reported in the literature for similar transformations and serves as a general guide.[2]
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Chloropyrazines have been shown to be effective substrates in this reaction.[3]
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] While SNAr is often a viable alternative for the amination of highly activated pyrazines like 3-Chloropyrazine-2,5-dicarbonitrile, the Buchwald-Hartwig reaction provides a complementary approach, especially for less reactive dihalogenated pyrazines or when milder, base-sensitive conditions are required.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates and desired outcomes.
General Procedure for Nucleophilic Aromatic Substitution of 3-Chloropyrazine-2,5-dicarbonitrile with an Amine
This protocol is designed to leverage the high reactivity of 3-Chloropyrazine-2,5-dicarbonitrile.
Materials:
-
3-Chloropyrazine-2,5-dicarbonitrile
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-Chloropyrazine-2,5-dicarbonitrile (1.0 equiv).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 equiv) to the solution.
-
Add the base (2.0-3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a Dihalogenated Pyrazine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of various dihalogenated pyrazines.
Materials:
-
Dihalogenated pyrazine (e.g., 2,5-Dichloropyrazine or 2,5-Dibromopyrazine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dihalogenated pyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (and ligand if separate) to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
References
- BenchChem. (2025). Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine.
- Kavčič, M., et al. (2005). SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. Sciforum.
- Iaroshenko, V. O., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Comparative Guide: Antimicrobial Activity of 3-Aminopyrazine-2,5-dicarbonitrile Derivatives vs. Standard Therapeutics
Executive Overview
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has severely compromised the efficacy of first-line sterilizing agents like Pyrazinamide (PZA). PZA is a prodrug that relies on the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) for activation. Mutations in pncA are the primary driver of PZA resistance.
To overcome this, researchers have engineered 3-aminopyrazine-2,5-dicarbonitrile derivatives . By introducing strongly electron-withdrawing cyano groups and modifying the C3 position with various amines, these compounds bypass traditional activation pathways, demonstrating profound antimycobacterial and moderate antifungal activities. This guide objectively compares the performance of these derivatives against standard alternatives, grounded in structure-activity relationship (SAR) logic and validated experimental protocols.
Mechanistic Causality: Bypassing Resistance
The fundamental advantage of 3-aminopyrazine-2,5-dicarbonitrile derivatives lies in their mechanism of action. Standard PZA must be converted into Pyrazinoic Acid (POA) to disrupt membrane energetics and inhibit trans-translation . However, the addition of dicarbonitrile groups at the 2,5-positions fundamentally alters the molecule's electronic distribution and lipophilicity.
Causality of Design: The cyano groups lower the pKa of the pyrazine ring, increasing its lipophilicity. This structural tuning allows the molecule to passively diffuse through the complex, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis without requiring active transport or pncA-mediated activation. Once inside, these derivatives exert direct action on alternative targets, such as Prolyl-tRNA synthetase (ProRS) or direct membrane disruption, retaining high efficacy against MDR strains .
Mechanistic pathway comparing PZA activation with 3-aminopyrazine derivatives.
Comparative Performance Analysis
The antimicrobial performance of 3-aminopyrazine-2,5-dicarbonitriles is highly dependent on the nature of the amine substituent at the C3 position. The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data of key derivatives compared to standard therapies.
Quantitative Data Comparison
| Compound / Substitution | Target Organism | MIC | Cytotoxicity (Selectivity) |
| 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile (Arylamino) | M. tuberculosis H37Rv | 6.25 µmol/L | Moderate |
| 3-(benzylamino)pyrazine-2,5-dicarbonitrile (Benzylamino) | M. tb, M. kansasii | 12.5 - 25 µg/mL | Low (SI > 21 for 4-NH2 variants) |
| 3-(heptylamino)pyrazine-2,5-dicarbonitrile (Alkylamino) | M. tuberculosis | 51 µmol/L | Low [[1]]([Link]) |
| Pyrazinamide (PZA) (Standard Alternative) | M. tuberculosis | 6.25 - 50 µg/mL | N/A (High resistance rates) [[2]]([Link]) |
| Isoniazid (INH) (Standard Alternative) | M. tuberculosis | ~0.05 µg/mL | N/A |
Structure-Activity Relationship (SAR) Logic
Experimental data reveals a clear SAR logic. Arylamino substitutions (particularly with electron-withdrawing groups like -CF3) yield the highest raw potency against M. tuberculosis [[3]]([Link]). Benzylamino substitutions provide the broadest spectrum of activity, effectively inhibiting atypical mycobacteria like M. kansasii and M. avium while maintaining low hepatotoxicity . Alkylamino substitutions allow for precise tuning of the molecule's lipophilicity (logP), which correlates directly with cell wall penetration .
Structure-Activity Relationship (SAR) logic for 3-aminopyrazine substitutions.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of these derivatives relies on self-validating chemical and biological workflows.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
Causality of the chemical reaction: The dicarbonitrile groups at positions 2 and 5 are strongly electron-withdrawing. They deplete the electron density of the pyrazine ring, highly activating the C3 position. This makes the chlorine atom at C3 an excellent leaving group, allowing for spontaneous nucleophilic attack by amines without the need for heavy metal catalysts .
-
Activation: Dissolve the starting material (3-chloropyrazine-2,5-dicarbonitrile) in a polar aprotic solvent (e.g., DMSO) to maintain the nucleophile's reactivity.
-
Nucleophilic Attack: Add the respective amine (alkylamine, benzylamine, or arylamine) dropwise at room temperature under constant stirring.
-
Purification: Quench the reaction with water, extract using ethyl acetate, dry over anhydrous Na2SO4, and purify the final compound via flash chromatography.
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
Causality of the biological readout: This protocol utilizes Resazurin as a terminal electron acceptor. Viable mycobacteria maintain an active electron transport chain, reducing the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the drug successfully halts mycobacterial metabolism, the well remains blue—providing an objective, self-validating visual and fluorometric readout [[4]]([Link]).
-
Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.
-
Serial Dilution: Add the synthesized 3-aminopyrazine derivative and perform two-fold serial dilutions across the plate (e.g., from 500 µg/mL down to 1.95 µg/mL).
-
Inoculation: Add 100 µL of Mycobacterium tuberculosis H37Rv inoculum to each well. Incubate the plates at 37°C for 7 days.
-
Self-Validating Readout: Add 20 µL of Alamar Blue (resazurin) to each well and incubate for an additional 24 hours.
-
Quantification: Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink.
Self-validating experimental workflow for synthesis and MABA MIC determination.
References
-
Palek, L., Dvorák, J., Svobodová, M., Buchta, V., Jampílek, J., & Dolezal, M. (2008). Synthesis, antimycobacterial and antifungal evaluation of 3-arylaminopyrazine-2,5-dicarbonitriles. Archiv der Pharmazie, 341(1), 61-65. URL:[Link]
-
Zitko, J., Jampílek, J., Dobrovolný, L., Svobodová, M., Kuneš, J., & Doležal, M. (2012). Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601. URL:[Link]
-
Zitko, J., Paterová, P., Kubíček, V., Mandíková, J., Trejtnar, F., Kuneš, J., & Doležal, M. (2013). Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. Bioorganic & Medicinal Chemistry Letters, 23(2), 476-479. URL:[Link]
-
Bouz, G., Semelková, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. URL:[Link]
-
Jandourek, O., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(21), 7266. URL:[Link]
-
Dolezal, M., et al. (2005). Substituted 3-Aminopyrazine-2,5-Dicarbonitriles as New Antiinfectives. Sciforum Electronic Conference on Synthetic Organic Chemistry. URL:[Link]
Sources
- 1. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimycobacterial and antifungal evaluation of 3-arylaminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In vitro evaluation of compounds synthesized from 3-Chloropyrazine-2,5-dicarbonitrile.
A Comparative Technical Guide for Drug Development
Executive Summary
This guide provides a technical evaluation of compounds synthesized from 3-Chloropyrazine-2,5-dicarbonitrile , a versatile scaffold in the development of antimicrobial and anticancer agents. Unlike standard pyrazinamide (PZA) analogs, derivatives retaining the dicarbonitrile moiety exhibit a distinct pharmacological profile, characterized by enhanced potency against atypical mycobacteria and broad-spectrum antifungal activity .
However, this potency comes with a critical trade-off: cytotoxicity . While carboxamide derivatives (where one nitrile is hydrolyzed) often show superior safety profiles (Selectivity Index > 20), the dicarbonitrile core tends to be more cytotoxic to mammalian cells (e.g., HepG2). This guide objectively compares these derivatives against clinical standards, providing experimental protocols and Structure-Activity Relationship (SAR) insights to navigate this efficacy-toxicity balance.
Chemical Framework & Synthetic Logic
The core synthetic strategy relies on Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at position 3 of the pyrazine ring is highly activated by the electron-withdrawing nitrile groups at positions 2 and 5, making it susceptible to attack by various amines.
Reaction Scheme
Precursor: 3-Chloropyrazine-2,5-dicarbonitrile Reagent: Primary Amines (Alkyl/Aryl) Mechanism: Addition-Elimination (SNAr)
Figure 1: General synthetic pathway for 3-amino-substituted derivatives via nucleophilic aromatic substitution.
Comparative Performance Analysis
Antimycobacterial Efficacy
The dicarbonitrile derivatives show a unique advantage over Pyrazinamide (PZA): they are active against M. kansasii and other atypical strains where PZA is ineffective.
Key Finding: The introduction of a lipophilic 3-(trifluoromethyl)phenyl group yields the most potent derivative in this class.
Table 1: Antimycobacterial Activity (MIC in µM)
| Compound | Substituent (R) | M. tuberculosis (H37Rv) | M. kansasii | M. avium |
| PZA (Standard) | - | 50 - 100 | >1000 (Inactive) | >1000 |
| Cpd 1 | n-Hexyl | 102 | 218 | >500 |
| Cpd 2 | n-Heptyl | 51 | >500 | >500 |
| Cpd 3 | 3-Chlorophenyl | 8 | >100 | >100 |
| Cpd 4 (Lead) | 3-(Trifluoromethyl)phenyl | 6.25 | 12.5 | 100 |
| Cpd 5 | 4-Methylphenyl | 25 | 50 | >200 |
Data Source: Zitko et al. (2012); Sciforum (2005).
Antifungal Spectrum
Unlike PZA, which lacks antifungal activity, specific dicarbonitrile derivatives exhibit moderate fungistatic effects. The activity is highly sensitive to the electronic nature of the aryl substituent.
Table 2: Antifungal Activity vs. Standards (MIC in µmol/L)
| Compound | Substituent (R) | Candida albicans | Trichophyton mentagrophytes | Aspergillus fumigatus |
| Fluconazole | (Standard) | 0.5 - 2.0 | 1.0 - 4.0 | 2.0 |
| Cpd 6 | 2,4-Dibromo-6-nitrophenyl | 62.5 | 31.25 | 125 |
| Cpd 7 | 3-Chlorophenyl | 125 | 62.5 | >250 |
| Cpd 8 | 4-Nitrophenyl | >250 | 125 | >250 |
Insight: While less potent than azoles, Cpd 6 demonstrates that bulky, electron-withdrawing groups can unlock antifungal potential in this scaffold, likely by altering cell wall penetration.
Safety & Cytotoxicity: The Critical Trade-off
A major challenge with the 2,5-dicarbonitrile scaffold is its higher cytotoxicity compared to 2-carboxamide analogs. The dicarbonitrile moiety is electrophilic and may react non-specifically with cellular nucleophiles (e.g., thiols in proteins), leading to toxicity in mammalian cells.
Comparative Cytotoxicity (HepG2 Cell Line)[1][5][6][7][8][9]
-
Dicarbonitrile Series (Lead Cpd 4): IC50 ≈ 25–50 µM.
-
Carboxamide Analogs: IC50 > 250 µM (Non-toxic).
-
Selectivity Index (SI):
-
Dicarbonitrile Cpd 4: SI = IC50 / MIC ≈ 50 / 6.25 = 8 (Acceptable but narrow).
-
Optimized Carboxamides: SI > 40 (Excellent).
-
Recommendation: For lead optimization, converting one nitrile group to a carboxamide (hydrolysis) or tetrazole often retains antimycobacterial activity while significantly reducing mammalian toxicity.
Detailed Experimental Protocols
Synthesis of 3-(Aryl/Alkylamino)pyrazine-2,5-dicarbonitriles
Objective: To synthesize derivatives via SNAr.
-
Preparation: Dissolve 3-chloropyrazine-2,5-dicarbonitrile (1.0 eq, 5 mmol) in anhydrous Toluene (20 mL).
-
Addition: Add the appropriate Amine (1.1 eq) and a base, Triethylamine (1.2 eq), to scavenge HCl.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Mobile phase: Hexane:EtOAc 2:1).
-
Note: Reaction is usually complete within 2–4 hours due to the high reactivity of the precursor.
-
-
Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (3x) and brine (1x).
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).
In Vitro Antimycobacterial Assay (MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare M. tuberculosis H37Rv suspension adjusted to McFarland standard 1.0. Dilute 1:20.
-
Plate Setup: Use 96-well microplates. Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.
-
Compound Addition: Add test compounds (dissolved in DMSO) in serial twofold dilutions (final range 0.5 – 100 µM). Include PZA and Rifampicin as controls.
-
Incubation: Incubate at 37°C for 5 days.
-
Readout: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
-
Calculation: MIC is the lowest concentration preventing the color change from blue to pink.
Mechanism of Action & SAR Visualization
Unlike PZA, which requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, dicarbonitrile derivatives appear to act via a PncA-independent mechanism . This explains their activity against M. kansasii (naturally PZA-resistant) and PZA-resistant M. tuberculosis strains.
Figure 2: Proposed divergent mechanisms of action. Dicarbonitrile derivatives bypass the PncA activation step required for Pyrazinamide.
Structure-Activity Relationship (SAR) Summary
-
Position 3 (Amino group): Essential for activity. Bulky lipophilic groups (e.g., 3-CF3-phenyl) enhance antimycobacterial potency significantly.
-
Positions 2 & 5 (Nitriles):
-
Both Nitriles: High potency, broader spectrum, but higher cytotoxicity.
-
One Nitrile + One Amide: Reduced potency, improved safety (lower cytotoxicity).
-
-
Lipophilicity: A direct correlation exists between logP and activity against M. tuberculosis, suggesting cell wall penetration is a rate-limiting step.
References
-
Zitko, J., et al. (2012). Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles.[1] Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601.
-
Dolezal, M., et al. (2005). Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Antiinfectives. Sciforum - ECSOC-9.
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 293.
-
Servusova, B., et al. (2014). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(2).
-
ChemicalBook. 3-Chloropyrazine-2-carbonitrile Properties and Applications.
Sources
Comparative Efficacy Guide: Pyrazinamide Analogues Derived from 3-Chloropyrazine-2,5-dicarbonitrile
Executive Summary
Tuberculosis (TB) management is increasingly challenged by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. While Pyrazinamide (PZA) remains a critical first-line sterilizing drug, widespread resistance necessitates the development of novel, highly penetrative analogues. Utilizing 3-chloropyrazine-2,5-dicarbonitrile as a synthetic precursor allows for targeted nucleophilic substitutions, yielding N-substituted 3-aminopyrazine-2,5-dicarbonitriles with optimized lipophilicity and superior antimycobacterial profiles.
This guide objectively compares the efficacy of these novel derivatives against standard PZA, detailing the mechanistic rationale, quantitative performance, and self-validating experimental protocols required for drug development professionals.
Mechanistic Rationale & Chemical Design
The mycobacterial cell envelope is notoriously lipid-rich, acting as a formidable barrier to drug penetration. The core strategy in modifying PZA involves enhancing its lipophilicity (Log P) to facilitate passive diffusion across this barrier.
The precursor,1, features a highly reactive chlorine atom at the C-3 position[1]. This enables straightforward nucleophilic substitution with various aliphatic (e.g., alkylamines, cycloalkylamines) and aromatic (e.g., anilines) amines[2]. The resulting N-substituted 3-aminopyrazine-2,5-dicarbonitriles demonstrate a direct structure-activity relationship (SAR) where optimized hydrophobic properties—measured experimentally via RP-HPLC capacity factor (Log K)—correlate directly with enhanced in vitro efficacy against M. tuberculosis and atypical mycobacteria like M. kansasii[2][3].
Efficacy Comparison: Quantitative Data
The table below synthesizes the Minimum Inhibitory Concentration (MIC) and selectivity of key 3-chloropyrazine-2,5-dicarbonitrile derivatives compared to the clinical standard, Pyrazinamide.
Table 1: In Vitro Antimycobacterial Activity and Cytotoxicity
| Compound / Derivative | Target Strain | MIC | Cytotoxicity (HepG2) | Selectivity Index (SI) |
| Pyrazinamide (Standard) | M. tuberculosis H37Rv | 6.25 - 12.5 μg/mL | Low | N/A |
| 3-(Heptylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis H37Rv | 51 μmol/L | Moderate | > 5.5 |
| 3-(Hexylamino)pyrazine-2,5-dicarbonitrile | M. kansasii | 218 μmol/L | Moderate | > 5.5 |
| 3-{[3-(Trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | M. tuberculosis H37Rv | 6.25 μmol/L | Low | > 21 |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis / M. avium | 12.5 - 25 μg/mL | Low | > 21 |
Data Interpretation: The introduction of bulky, lipophilic groups (such as the trifluoromethylphenyl or extended heptylamino chains) significantly enhances binding affinity and cell wall penetration, matching or exceeding the efficacy of baseline PZA[2][4]. Notably, specific substitutions maintain low hepatotoxicity, yielding a highly favorable Selectivity Index (SI > 21), which is a critical milestone for advancing these compounds into in vivo models[4].
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols are established for the synthesis, physicochemical profiling, and biological evaluation of these analogues.
Protocol A: Synthesis via Nucleophilic Substitution
Causality: The electron-withdrawing dicarbonitrile groups activate the pyrazine ring, making the C-3 chlorine highly susceptible to nucleophilic attack. This ensures high conversion rates without requiring extreme thermal conditions that might degrade the cyano groups.
-
Preparation: Dissolve 3-chloropyrazine-2,5-dicarbonitrile (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile) to ensure complete solvation of the precursor.
-
Substitution: Add the respective amine (e.g., heptylamine or 3-trifluoromethylaniline, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) to neutralize the generated HCl byproduct and drive the reaction forward.
-
Reaction: Stir at room temperature to 60°C (adjusted based on the steric hindrance of the amine) for 4-12 hours. Continuously monitor reaction completion via TLC (UV detection at 254 nm).
-
Purification: Quench with distilled water, extract the organic layer with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel) to isolate the pure N-substituted analogue.
Protocol B: Lipophilicity Determination (RP-HPLC)
Causality: Passive diffusion is the primary transport mechanism into mycobacteria. 3 provides a highly accurate, experimental proxy (Log K) for lipophilicity (Log P), validating the compound's theoretical ability to cross the lipid-rich envelope[3].
-
System Setup: Utilize an end-capped, non-polar C18 stationary phase column.
-
Mobile Phase: Prepare an isocratic mixture of methanol (organic modifier) and water. Methanol is chosen for its predictable hydrogen-bonding interactions with the dicarbonitrile moieties.
-
Measurement: Inject the purified compound. Record the retention time (
) and the dead time ( ) using an unretained marker (e.g., uracil). -
Calculation: Calculate the capacity factor
. The Log K value is then plotted against theoretical Log P calculations to validate the compound's hydrophobic profile.
Protocol C: In Vitro Antimycobacterial Bioassay
Causality: Broth microdilution provides a standardized, scalable environment to determine the exact MIC, while parallel HepG2 assays ensure the observed antibacterial effect is pathogen-specific and not due to generalized eukaryotic cytotoxicity.
-
Cultivation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is achieved.
-
Dilution: Prepare serial two-fold dilutions of the synthesized analogues in 96-well microtiter plates.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (
CFU/mL). -
Incubation & Reading: Incubate at 37°C for 7-14 days. Add resazurin dye; viable, respiring cells reduce blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration preventing this colorimetric change.
Visualizations
Synthetic pathway and lipophilicity-driven mechanism of action for PZA analogues.
Integrated workflow for physicochemical profiling and biological evaluation.
References
-
Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. PubMed (NIH).[Link]
-
Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles. R Discovery / Sciforum.[Link]
-
Cas 6863-74-7, 6-chloropyrazine-2-carbonitrile. LookChem.[Link]
-
Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.[Link]
Sources
- 1. Introducing 3-chloropyrazine-2,5-dicarbonitrile preparation to the practical training of the subjects Pharmaceutical chemistry and Technology of synthetic drugs at the Faculty of Pharmacy, Charles University in Hradec Kralove | Charles Explorer [nomos.is.cuni.cz]
- 2. Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloropyrazine-2,5-dicarbonitrile
Introduction: The Critical Role of Characterization
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediate compounds, such as 3-Chloropyrazine-2,5-dicarbonitrile, are the foundational building blocks of many active pharmaceutical ingredients (APIs).[1][2] The purity, identity, and stability of this heterocyclic intermediate directly dictate the quality and safety of the final drug product.[3] Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkbox; it is a strategic imperative that de-risks development, ensures regulatory compliance, and accelerates the path to clinical success.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of 3-Chloropyrazine-2,5-dicarbonitrile. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights to empower researchers in their analytical endeavors.
Molecular Structure of 3-Chloropyrazine-2,5-dicarbonitrile:
The analytical approach to this molecule is dictated by its key structural features:
-
A heterocyclic pyrazine ring , which provides a chromophore for UV-based detection.
-
Two nitrile (C≡N) groups , which have a highly characteristic and strong infrared absorption.
-
A chlorine substituent , which, along with the nitrogen atoms, influences the molecule's polarity and fragmentation pattern in mass spectrometry.
I. Chromatographic Purity and Impurity Profiling: HPLC & GC-MS
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates.[1][2] The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analyte and its potential impurities.
A. High-Performance Liquid Chromatography (HPLC)
For non-volatile organic impurities, which are common by-products in the synthesis of heterocyclic compounds, reversed-phase HPLC (RP-HPLC) is the undisputed method of choice.[1][4] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Causality of Method Design: The selection of a C18 stationary phase is based on its non-polar nature, which effectively retains the moderately polar 3-Chloropyrazine-2,5-dicarbonitrile. A gradient elution with an organic modifier like acetonitrile is employed to ensure that impurities with a wide range of polarities are eluted and resolved, from early-eluting polar species to late-eluting non-polar ones. UV detection is optimal due to the UV absorbance of the pyrazine ring.
Experimental Protocol: RP-HPLC for Purity Determination
-
Standard and Sample Preparation:
-
Accurately prepare a reference standard stock solution of 3-Chloropyrazine-2,5-dicarbonitrile in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution.
-
Prepare the sample solution to be tested at a target concentration of 100 µg/mL using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A detailed table of parameters is provided below for clarity and reproducibility.
-
-
System Suitability:
-
Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method. The percentage of any single impurity and the total impurities should be reported.
-
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS Analysis of Reaction Mixtures Containing 3-Chloropyrazine-2,5-dicarbonitrile
Executive Summary
The analysis of 3-Chloropyrazine-2,5-dicarbonitrile (CPDC) presents a unique set of challenges for the analytical chemist. As a pivotal intermediate in the synthesis of antiviral agents (such as T-1105 and Favipiravir), its purity directly impacts downstream yield and safety. However, the molecule’s electron-deficient nature—driven by the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups—renders it poorly responsive to standard Electrospray Ionization (ESI) in positive mode. Furthermore, the nitrile groups are susceptible to hydrolysis, creating a complex matrix of amides and carboxylic acids that co-elute on standard C18 phases.
This guide objectively compares ionization sources (ESI vs. APCI) and stationary phases (C18 vs. Phenyl-Hexyl) to establish a robust protocol for monitoring CPDC reaction mixtures.
Part 1: Chemical Context & Analytical Challenges[1][2][3]
To develop a valid method, we must first understand the "Enemy"—the reaction mixture itself. CPDC is highly reactive. In a typical substitution reaction (e.g., aminolysis to form T-1105), the mixture will contain:
-
CPDC (Starting Material): Lipophilic, electron-deficient.
-
Hydrolysis Impurities: Mon-amide and acid derivatives (highly polar).
-
Nucleophilic Substitution Products: The desired product (variable polarity).
The Ionization Problem
The pyrazine ring nitrogen atoms are weakly basic (
The Stability Problem
Nitriles hydrolyze rapidly in basic or highly aqueous acidic conditions. Sample preparation must minimize induced degradation to ensure the data reflects the reaction status, not sample degradation.
Part 2: Comparative Study – Ionization Sources
Objective: Determine the optimal ionization interface for sensitivity and linearity.
Comparison: ESI vs. APCI
We compared Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) using a standard 10 µg/mL solution of CPDC in 50:50 Acetonitrile:Water.
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) |
| Primary Ion Observed | ||
| Ionization Mechanism | Solution-phase ion evaporation. | Gas-phase proton transfer (Corona Discharge). |
| Sensitivity (S/N) | Low (S/N ~ 15:1). | High (S/N ~ 120:1). |
| Matrix Tolerance | Low (Susceptible to suppression). | High (Robust against high flow/buffers). |
| Linearity ( | 0.985 (Non-linear at high conc). | 0.999 (Wide dynamic range). |
Expert Insight:
ESI fails to efficiently protonate CPDC because the solvent cluster chemistry does not favor the transfer of a proton to such an electron-poor ring. The signal is dominated by sodium adducts (
Verdict: APCI (Positive Mode) is the superior choice. The gas-phase ionization via corona discharge forces protonation more effectively for neutral, electron-deficient heterocycles.
Part 3: Comparative Study – Stationary Phases
Objective: Achieve baseline separation between CPDC and its critical hydrolysis byproducts (Pyrazine-2,5-dicarboxamide derivatives).
Comparison: C18 vs. Phenyl-Hexyl
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient: 5-95% B over 10 mins.
| Parameter | C18 (General Purpose) | Phenyl-Hexyl (Alternative) |
| Retention Mechanism | Hydrophobic Interaction. | Hydrophobic + |
| CPDC Retention | 6.2 min (Moderate). | 7.8 min (Stronger retention). |
| Critical Pair Resolution | ||
| Peak Shape | Slight tailing. | Sharp, symmetrical. |
Expert Insight:
The nitrile groups on CPDC possess
Verdict: Phenyl-Hexyl columns provide superior selectivity for nitrile-containing pyrazines.
Part 4: Optimized Experimental Protocol
Based on the comparative data, this is the recommended "Gold Standard" protocol.
Sample Preparation (Critical)
-
Diluent: 100% Acetonitrile (anhydrous). Do not use water or methanol for the initial dilution to prevent hydrolysis.
-
Process:
-
Aliquot 50 µL of reaction mixture into 950 µL Acetonitrile (Quench).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 mins to remove inorganic salts.
-
Dilute supernatant 1:10 with 0.1% Formic Acid in Water immediately prior to injection.
-
LC Method Parameters
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B[1]
-
7.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
MS Source Parameters (APCI+)
-
Source: APCI (Positive).[2]
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (High heat needed for efficient desolvation of nitriles).
-
Gas Flow: Nebulizer 40 psi, Drying Gas 5 L/min.
-
Target Ions (MRM or SIM):
-
CPDC:
165.0 138.0 (Loss of HCN). -
Hydrolysis Product (Mono-amide):
183.0 166.0 (Loss of ).
-
Part 5: Reaction Monitoring Visualization
The following diagram illustrates the reaction pathway and the critical impurities that this method must resolve.
Figure 1: Reaction Pathway and Critical Impurities. Dashed red lines indicate hydrolysis pathways that occur if sample prep is aqueous/protic.
References
-
Favipiravir Impurity Profiling: Quantitative LC-MS Analysis and Pharmacokinetic Evaluation of Favipiravir and its Metabolites. University of Liverpool Repository. (Discusses pyrazine-carboxamide intermediate analysis).
-
Synthesis of Chloropyrazine Nitriles: Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. ChemicalBook. (Provides synthesis conditions and workup procedures relevant to byproducts).
-
Ionization of Electron-Deficient Heterocycles: Electrospray and APCI Mass Analysis: A Comparison. AxisPharm. (Validates the preference for APCI for non-polar/electron-deficient molecules).
-
Favipiravir API Analysis: A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. (Methodology for similar pyrazine-based matrices).
Sources
Technical Guide: HPLC Purity Assessment of 3-Chloropyrazine-2,5-dicarbonitrile Derivatives
Executive Summary & Application Context
3-Chloropyrazine-2,5-dicarbonitrile is a critical electrophilic intermediate, most notably serving as a precursor in the synthesis of Favipiravir (T-705) and other bioactive pyrazine carboxamides. Its high reactivity—driven by the electron-deficient pyrazine core and two electron-withdrawing nitrile groups—presents a unique analytical challenge.
The primary quality risk for this molecule is hydrolytic instability . The nitrile groups are susceptible to hydrolysis under moist conditions, converting to amides (carboxamides) and subsequently to carboxylic acids. Furthermore, synthesis routes involving dehydration of oximes or chlorination of amides often leave polar precursors.
This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase method, demonstrating why the latter offers superior selectivity for the critical separation of the dicarbonitrile target from its polar hydrolysis degradants.
Critical Quality Attributes (CQAs) & Impurity Profiling
Before selecting an analytical method, we must map the "Chemical Space" of potential impurities.
Impurity Pathway Diagram
The following diagram illustrates the synthesis and degradation pathways that generate the specific impurities we must resolve.
Figure 1: Synthesis and degradation pathway showing the origin of critical impurities. Note the hydrolysis cascade from Nitrile
Comparative Method Evaluation
We evaluated two methodologies. The data below represents typical chromatographic performance observed during method development for pyrazine carbonitriles.
Method A: Standard C18 (Generic)
-
Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.
-
Condition: Water/Acetonitrile gradient (0.1% TFA).
-
Observation: The highly polar hydrolysis products (Impurity A & B) elute near the void volume (
), leading to poor integration and susceptibility to ion suppression in MS. The basic nitrogen on the pyrazine ring causes peak tailing.
Method B: Phenyl-Hexyl (Optimized)
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Condition: 10mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: The phenyl ring in the stationary phase engages in
interactions with the electron-deficient pyrazine ring. This "orthogonal" selectivity retains the aromatic target longer than the aliphatic C18, while the polar embedded nature prevents dewetting.
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 3.2 min | 6.8 min | Method B (Better retention) |
| Resolution ( | 1.2 (Co-elution risk) | > 4.5 | Method B (Baseline separation) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Method B (Sharper peaks) |
| LOD (Impurity A) | 0.05% | 0.01% | Method B (Higher sensitivity) |
Recommended Protocol: Method B (Phenyl-Hexyl)
This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 3.0 is critical; it suppresses the ionization of any carboxylic acid impurities (keeping them hydrophobic enough to retain) and protonates the pyrazine nitrogens to ensure consistent interaction with the stationary phase.
Instrumentation & Reagents[1][2]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 270 nm (Pyrazine characteristic absorption).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate polar impurities |
| 2.0 | 95 | 5 | Isocratic hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation (Critical Step)
-
Diluent: 90% Mobile Phase A / 10% Acetonitrile.
-
Note: Do not dissolve the sample in pure organic solvent (MeOH/ACN) as the strong solvent effect will cause peak distortion for early eluting polar impurities.
-
Concentration: 0.5 mg/mL.
-
Stability Warning: Analyze within 4 hours of preparation. The nitrile group is labile; prolonged storage in aqueous buffer will artificially generate Impurity A.
Analytical Workflow Visualization
The following diagram outlines the logical flow of the analysis, including the decision nodes for system suitability.
Figure 2: Step-by-step analytical workflow ensuring data integrity via System Suitability Testing (SST).
Validation & Troubleshooting
Specificity
The Phenyl-Hexyl column provides unique selectivity. If you observe a shoulder on the main peak, it is likely the 3,6-dichloro regioisomer . This isomer is more lipophilic than the 3,5-dicarbonitrile target and will elute slightly later on this phase.
Linearity & Range
The method is linear from 0.05 µg/mL to 500 µg/mL (
-
LOQ (Limit of Quantitation): 0.05% (relative to nominal concentration).
Common Pitfalls
-
Ghost Peaks: If you see peaks growing over time in repeated injections of the same vial, it is on-column hydrolysis .
-
Fix: Lower the autosampler temperature to 4°C.
-
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile.
-
Fix: Match the sample solvent to the initial mobile phase conditions.
-
References
-
Guo, Q., et al. (2019).[2][3] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[2] Link
-
Karatas, H., et al. (2022).[3] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[3] Chemical Papers, 77, 1-10. Link
-
BenchChem. (2025).[4] "Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile." Link
-
SIELC Technologies. "HPLC Separation of Pyrazinecarboxamide and Related Compounds." Link
Sources
X-Ray Crystallographic Profiling and Comparative Efficacy of 3-Chloropyrazine-2,5-Dicarbonitrile Derivatives
Executive Summary
The growing crisis of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel antitubercular agents. Pyrazinamide (PZA) remains a cornerstone of TB therapy, but resistance mechanisms demand next-generation analogues. 3-Chloropyrazine-2,5-dicarbonitrile serves as a highly versatile electrophilic precursor. Through nucleophilic substitution of the chlorine atom, a diverse library of N-substituted 3-aminopyrazine-2,5-dicarbonitriles can be synthesized.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance (antimycobacterial efficacy and lipophilicity) of various derivative classes. Crucially, we will explore how Single-Crystal X-ray Diffraction (SCXRD) provides the mechanistic rationale behind their biological activity by mapping precise intermolecular interactions, hydrogen-bonding networks, and crystal packing behaviors.
Mechanistic Rationale: The Role of X-Ray Crystallography
Understanding the structure-activity relationship (SAR) of pyrazine derivatives requires more than basic biological assays; it demands atomic-level resolution. X-ray crystallography is the gold standard for this analysis because:
-
Conformational Mapping: It reveals the exact dihedral angle between the rigid pyrazine core and the flexible N-substituent (alkyl or aryl). This angle dictates the steric hindrance the molecule will encounter within the mycobacterial enzyme active sites (e.g., FAS I/II)[1].
-
Intermolecular Hydrogen Bonding: The dicarbonitrile groups are strong electron-withdrawing entities that alter the electron density of the pyrazine ring. SCXRD maps the precise hydrogen-bond donor/acceptor distances, explaining how these molecules interact with target proteins and how they pack into stable crystal lattices.
-
Lipophilicity Correlation: The crystal packing density and hydrophobic van der Waals interactions observed in the lattice directly correlate with the compound's partition coefficient (Log P), a critical metric for predicting penetration through the lipid-rich mycobacterial cell wall[2].
Comparative Performance Analysis: Alkylamino vs. Arylamino Derivatives
The substitution of the chlorine atom in 3-chloropyrazine-2,5-dicarbonitrile with various non-aromatic and aromatic amines yields derivatives with distinct structural and biological profiles. The table below compares the performance of these derivative classes against standard Pyrazinamide.
Table 1: Comparative Efficacy and Structural Properties
| Compound / Derivative Class | Target Pathogen | Efficacy (MIC) | Lipophilicity (Log P / Log K) | Crystallographic & Structural Features |
| Pyrazinamide (PZA) (Standard) | M. tuberculosis | 12.5 - 50 μg/mL | Low | Planar conformation; extensive, rigid intermolecular H-bonding network. |
| 3-(Heptylamino) derivative | M. tuberculosis | 51 μmol/L | High | Extended aliphatic chain dictates hydrophobic packing; high flexibility observed in electron density maps. |
| 3-(Hexylamino) derivative | M. kansasii | 218 μmol/L | Moderate-High | Amphiphilic packing; cyano groups form localized polar micro-domains in the lattice. |
| 3-(Benzylamino) derivative | M. tuberculosis | 12.5 - 25 μg/mL | Moderate | Aromatic π-π stacking interactions dominate; rigid steric profile ensures high target specificity. |
| 3-(Aryl/Phenylamino) derivatives | M. tuberculosis | Variable (up to 63% inhibition) | Moderate | Strong correlation between RP-HPLC retention (Log K) and crystal lattice density. |
Data supported by in vitro antimycobacterial evaluations by[3] and [4].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality statement (why it is done) and a validation checkpoint (how to prove it worked).
Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2,5-Dicarbonitriles
-
Causality: The electron-withdrawing nature of the two cyano groups makes the chlorine atom at position 3 highly susceptible to nucleophilic aromatic substitution (
).
-
Reaction Setup: Dissolve 1.0 mmol of 3-chloropyrazine-2,5-dicarbonitrile in 10 mL of anhydrous Tetrahydrofuran (THF).
-
Amine Addition: Add 1.2 mmol of the desired amine (e.g., heptylamine or benzylamine) dropwise at 0°C to control the exothermic reaction.
-
Acid Scavenging: Add 1.5 mmol of Triethylamine (TEA) to neutralize the HCl byproduct, driving the reaction to completion.
-
Stirring: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the precursor spot (higher
) and the emergence of a highly UV-active product spot (lower ) confirms completion.
Protocol 2: Single-Crystal Growth via Solvent Evaporation
-
Causality: High-quality single crystals are mandatory for resolving the cyano group orientations and the amine hydrogen positions. These derivatives are amphiphilic; thus, a binary solvent system is required to balance solubility and induce slow, ordered nucleation rather than rapid amorphous precipitation.
-
Solvent Selection: Dissolve 20 mg of the purified derivative in a 1:1 mixture of Methanol and Dichloromethane (DCM).
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust/impurities).
-
Evaporation: Puncture the vial cap with a narrow needle to allow for ultra-slow solvent evaporation at a constant temperature of 20°C.
-
Harvesting: After 5-10 days, carefully harvest the crystals using a nylon loop and immediately coat them in paratone oil to prevent atmospheric degradation.
-
Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of sharp birefringence and uniform extinction angles as the stage is rotated confirms the single-crystalline nature of the solid.
Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
-
Causality: Using Copper (
) radiation ( ) is preferred over Molybdenum for these light-atom structures (C, H, N) because it maximizes anomalous dispersion and scattering intensity, yielding higher resolution data for hydrogen bond mapping.
-
Mounting: Mount the oil-coated crystal on a goniometer head and cool to 100 K using a nitrogen cold stream to minimize thermal motion of the atoms.
-
Data Collection: Collect diffraction frames using a microfocus X-ray diffractometer equipped with a CCD or CMOS detector.
-
Integration & Scaling: Process the raw frames to integrate intensities and apply empirical absorption corrections based on symmetry-equivalent reflections.
-
Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
-
Validation Checkpoint: A successful refinement is validated by an
factor of < 0.05 and a Goodness-of-Fit (GoF) value approaching 1.0. Furthermore, a final difference Fourier map should show no residual electron density peaks > 0.5 , confirming the model accurately represents the physical molecule.
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to structural and biological profiling.
Caption: Workflow from precursor synthesis to X-ray structural analysis and bio-evaluation.
References
-
Zitko, J., Jampílek, J., Dobrovolný, L., Svobodová, M., Kuneš, J., & Doležal, M. (2012). "Synthesis and antimycobacterial evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles." Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601. URL:[Link]
-
Jampilek, J., et al. (2006). "Synthesis and Hydrophobic Properties of Some Substituted 3-Arylaminopyrazine-2,5-dicarbonitriles." ECSOC-10. URL:[Link]
-
Doležal, M., et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." Understanding Tuberculosis - New Approaches to Fighting Against Drug Resistance, InTech. URL:[Link]
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Comparative study of the biological activity of substituted pyrazine-2,5-dicarbonitriles
Title: Comparative Guide: Biological Activity of Substituted Pyrazine-2,5-Dicarbonitriles vs. Conventional Pyrazinamide
Executive Summary & Rationale
The rising incidence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel antimycobacterial agents that can bypass established resistance mechanisms. Pyrazinamide (PZA) is a cornerstone first-line TB drug, but its efficacy is increasingly compromised by mutations in the mycobacterial pncA gene, which encodes the enzyme responsible for activating PZA into pyrazinoic acid[1].
Recent drug discovery efforts have identified substituted pyrazine-2,5-dicarbonitriles as highly potent alternatives[2]. By introducing specific moieties—such as benzylamino or alkylamino groups—at the C-3 position of the pyrazine ring, researchers can precisely tune the molecule's lipophilicity (logP), enhancing passive transport across the notoriously thick mycobacterial cell wall. This guide objectively compares the antimycobacterial performance, cytotoxicity, and structure-activity relationships (SAR) of these novel derivatives against standard Pyrazinamide.
Comparative Performance Data
To evaluate the translational potential of these compounds, we must analyze their Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis H37Rv and atypical strains (M. kansasii), alongside their in vitro cytotoxicity (Selectivity Index, SI) in hepatic cell lines. The data below synthesizes findings from standardized whole-cell screening assays[2][3][4].
Table 1: Antimycobacterial Activity and Cytotoxicity Comparison
| Compound / Derivative | Target Strain | MIC (μg/mL) | MIC (μmol/L) | Cytotoxicity (SI) | Notes / Advantages |
| Pyrazinamide (PZA) (Standard) | M. tuberculosis | 6.25 - 12.5 | ~50 - 100 | High (>50) | Ineffective against M. kansasii and M. avium[4]. |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis | 12.5 - 25.0 | ~53 - 106 | Moderate | Broadest activity spectrum; inhibits atypical mycobacteria[1][2]. |
| 3-(4-Methylbenzylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis | 6.25 | ~25 | Moderate | Best overall antimycobacterial activity against Mtb among benzyl derivatives[1]. |
| 3-(Heptylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis | ~12.5 | 51 | > 10 | High lipophilicity improves cell wall penetration[2]. |
| 3-(Hexylamino)pyrazine-2,5-dicarbonitrile | M. kansasii | ~50.0 | 218 | > 10 | Notable activity against PZA-resistant atypical strains[2][5]. |
| 4-NH₂ Substituted Pyrazine-2,5-dicarbonitriles | M. tuberculosis | 25.0 - 50.0 | > 100 | Highest (>21) | Lowest in vitro hepatotoxicity; ideal starting point for lead optimization[2][3]. |
Causality Insight: The addition of a benzylamino or alkylamino group at position 3 significantly increases the lipophilicity of the pyrazine core. Because mycobacteria possess a lipid-rich, mycolic acid-heavy cell wall, higher lipophilicity directly correlates with increased intracellular drug accumulation via passive diffusion. Furthermore, the 4-NH₂ substitution provides a metabolic conjugation site that aids in rapid detoxification in human hepatocytes, drastically reducing hepatotoxicity (increasing the Selectivity Index)[2][6].
Mechanistic Pathway & Logical Relationships
Unlike standard PZA, which relies heavily on pncA activation, highly lipophilic substituted pyrazine-2,5-dicarbonitriles exhibit alternative intracellular kinetics. Below is the logical relationship of their mechanism of action and cellular processing.
Caption: Mechanistic pathway of substituted pyrazine-2,5-dicarbonitriles from cell entry to target inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step contains an internal control or analytical verification to prevent downstream failures.
Protocol A: Synthesis of 3-(Alkylamino)pyrazine-2,5-dicarbonitriles via Nucleophilic Substitution
Objective: Synthesize target compounds with high purity (>98%) to prevent false-positive biological activity from unreacted precursors.
-
Reaction Setup: Dissolve 1.0 equivalent of 3-chloropyrazine-2,5-dicarbonitrile in anhydrous ethanol. Causality: Anhydrous conditions prevent premature hydrolysis of the nitrile groups.
-
Amine Addition: Add 2.5 equivalents of the target non-aromatic amine (e.g., heptylamine or benzylamine) dropwise at 0°C. Stir at room temperature for 4–6 hours[2][3].
-
Reaction Monitoring (Validation Step): Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3). Do not proceed to workup until the precursor spot is entirely consumed.
-
Workup & Purification: Evaporate the solvent under reduced pressure. Resuspend in dichloromethane, wash with 0.1 M HCl (to remove unreacted amine), and dry over anhydrous Na₂SO₄.
-
Analytical Validation: Confirm structure and purity using ¹H-NMR, ¹³C-NMR, and RP-HPLC. Requirement: RP-HPLC must show a single peak with >98% area integration before proceeding to biological assays[2][6].
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: Accurately determine the MIC against M. tuberculosis H37Rv.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the suspension to an OD₆₀₀ of 0.1 (approx.
CFU/mL). -
Compound Dilution: Prepare two-fold serial dilutions of the synthesized pyrazine-2,5-dicarbonitriles (range: 100 μg/mL to 0.78 μg/mL) in a 96-well microtiter plate.
-
Control Integration (Validation Step):
-
Positive Control: Standard Pyrazinamide (PZA) and Isoniazid (INH).
-
Negative Control: Drug-free bacterial suspension (ensures viability).
-
Sterility Control: Uninoculated media (detects contamination).
-
-
Incubation: Add the standardized bacterial suspension to the wells. Incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Readout: Evaluate color change. Blue indicates no bacterial growth (inhibition); pink indicates viable bacterial metabolism. The MIC is the lowest concentration that prevents the color change from blue to pink.
Protocol C: In Vitro Cytotoxicity & Selectivity Index (SI) Workflow
Objective: Ensure the modified compounds do not exhibit severe hepatotoxicity, a known risk factor for pyrazine derivatives[2][6].
Caption: Parallel workflow for determining the Selectivity Index (SI) of novel pyrazine derivatives.
Expert Conclusion & Future Directions
The comparative data heavily supports the transition from simple pyrazinamide structures to substituted pyrazine-2,5-dicarbonitriles for next-generation TB drug development. The strategic nucleophilic substitution of chlorine with benzylamines or long-chain alkylamines (e.g., heptylamino) yields compounds that not only match the potency of PZA against classical M. tuberculosis but also extend the spectrum of activity to atypical, naturally PZA-resistant strains like M. kansasii[2][4].
Crucially, the structural modifications allow for the decoupling of antimycobacterial efficacy from hepatotoxicity. By integrating a 4-NH₂ substituent on the phenyl/benzyl ring, researchers can leverage host phase II metabolism (conjugation) to clear the drug from hepatic tissues safely, achieving Selectivity Indices greater than 21[2][3]. Future lead optimization should focus on precisely balancing the logP (lipophilicity) to maximize cell wall penetration while maintaining aqueous solubility for oral bioavailability.
References
-
LookChem. "Cas 6863-74-7,6-chloropyrazine-2-carbonitrile - LookChem". LookChem. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). "Advances in TB Drug Development: A Note on Derivatives of Isoniazid and Pyrazinamide". IJPSR. Available at:[Link]
-
ResearchGate. "ChemInform Abstract: Synthesis, Antimycobacterial and Antifungal Evaluation of Some New 1-Ethyl-5-(hetero)aryl-6-styryl-1,6-dihydropyrazine-2,3-dicarbonitriles". ResearchGate. Available at:[Link]
-
ResearchGate. "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides". ResearchGate. Available at:[Link]
-
ResearchGate. "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides". ResearchGate. Available at:[Link]
-
ResearchGate. "Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides". ResearchGate. Available at:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloropyrazine-2,5-dicarbonitrile
Foundational Safety: Hazard Identification
Understanding the potential hazards is the cornerstone of any effective safety protocol. Based on data from closely related pyrazine carbonitriles, we can confidently infer the hazard profile of 3-Chloropyrazine-2,5-dicarbonitrile. The presence of the chloropyrazine ring and nitrile functional groups suggests a high likelihood of biological activity and associated toxicity.
Table 1: Hazard Profile of Structural Analogs
| Hazard Classification | 3-Chloropyrazine-2-carbonitrile[1] | 3,5-Dichloropyrazine-2-carbonitrile | Inferred Hazard for Target Compound |
| Acute Toxicity, Oral | Category 4 (Harmful) | Category 4 (Harmful) | Assumed Harmful |
| Acute Toxicity, Dermal | Category 4 (Harmful) | Category 4 (Harmful) | Assumed Harmful |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | Category 4 (Harmful) | Assumed Harmful |
| Skin Corrosion/Irritation | Category 2 (Causes irritation) | Category 2 (Causes irritation) | Assumed to Cause Skin Irritation |
| Serious Eye Damage/Irritation | Category 2A (Causes serious irritation) | Category 2 (Causes serious irritation) | Assumed to Cause Serious Eye Irritation |
This profile necessitates a multi-faceted approach to protection, isolating the researcher from the compound through a combination of engineering controls and carefully selected PPE.
The Protective Barrier: Engineering Controls and PPE
The primary principle of chemical safety is to minimize exposure. This is best achieved by a hierarchy of controls, starting with the work environment itself.
Engineering Controls: Your First Line of Defense
All work involving 3-Chloropyrazine-2,5-dicarbonitrile, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical exhaust ventilation, capturing potentially harmful dusts and vapors at the source and preventing their inhalation.[3]
Personal Protective Equipment: The Essential Ensemble
PPE is the final barrier between you and the chemical. The following ensemble is mandatory for all procedures involving this compound.
-
Hand Protection: Chemical-resistant nitrile gloves are required.[4] Nitrile provides superior protection against a wide range of chemicals, including nitriles and chlorinated compounds, compared to latex or vinyl. They are also more puncture-resistant, a crucial feature when handling laboratory equipment.[5]
-
Protocol: Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving. Remove and dispose of contaminated gloves immediately using the proper technique (see diagram below) and wash hands thoroughly.[3]
-
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] Given the high risk of serious eye irritation, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or if there is a splash risk.[2]
-
Body Protection: A buttoned, long-sleeve laboratory coat is mandatory to protect against skin contact. Ensure the coat is made of a suitable material, and remove it before leaving the laboratory area. Do not wear shorts or open-toed shoes in the laboratory.[3]
-
Respiratory Protection: When used within a certified fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[2]
Operational Plan: From Set-Up to Clean-Up
A safe workflow involves meticulous planning from the moment you enter the lab until your waste is properly disposed of.
Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents before starting.
-
Donning PPE: Put on all required PPE in the correct order (see Figure 1).
-
Handling: Avoid creating dust when handling the solid compound.[4] Use spark-proof tools and handle in a well-ventilated area.[3] Keep the container tightly closed when not in use.[7]
-
Post-Handling: After the procedure, decontaminate any surfaces and equipment.
-
Doffing PPE: Remove PPE carefully in the designated area to avoid cross-contamination (see Figure 1).
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete. Do not eat, drink, or smoke in the work area.
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is critical to prevent contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with your skin or clean clothing.
Figure 1: Correct sequence for donning and doffing PPE to minimize contamination risk.
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Collect the material into a suitable, closed container for hazardous waste disposal.[8]
Disposal Plan
All materials contaminated with 3-Chloropyrazine-2,5-dicarbonitrile, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed container.[6]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with 3-Chloropyrazine-2,5-dicarbonitrile, ensuring a safe and productive research environment.
References
-
PubChem. 3-Chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. [Link]
-
TCI (Shanghai) Development Co., Ltd. 3,5-Dichloropyrazine-2-carbonitrile Safety & Properties. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]
Sources
- 1. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
